Z-FY-CHO
描述
Structure
3D Structure
属性
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c29-17-22(15-20-11-13-23(30)14-12-20)27-25(31)24(16-19-7-3-1-4-8-19)28-26(32)33-18-21-9-5-2-6-10-21/h1-14,17,22,24,30H,15-16,18H2,(H,27,31)(H,28,32)/t22-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDJMLQSYRSZKC-UPVQGACJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167498-29-5 | |
| Record name | N-(Benzyloxycarbonyl)-L-phenylalanyl-L-tyrosinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167498295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(BENZYLOXYCARBONYL)-L-PHENYLALANYL-L-TYROSINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U433S6RM7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Z-FY-CHO: A Technical Guide to a Potent Cathepsin L Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-FY-CHO, also known as Z-Phe-Tyr-CHO or SB-412515, is a potent and selective, reversible peptide aldehyde inhibitor of the lysosomal cysteine protease, cathepsin L. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental applications of this compound. It includes a compilation of its inhibitory activity, detailed experimental protocols for its use in research, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this important chemical tool.
Discovery and History
The development of this compound is rooted in the broader history of research into cysteine protease inhibitors. Cysteine proteases, such as the cathepsins, were identified as key players in various physiological and pathological processes, including protein turnover, immune responses, and diseases like osteoporosis and cancer. This prompted the search for specific inhibitors to study their functions and as potential therapeutic agents.
Early work focused on general cysteine protease inhibitors. However, the need for more selective compounds to dissect the roles of individual cathepsins led to the development of peptide-based inhibitors. These were designed to mimic the natural substrates of the target proteases. The peptide aldehyde motif proved to be a particularly effective "warhead" for reversibly inhibiting cysteine proteases by forming a thiohemiacetal adduct with the active site cysteine residue.
Mechanism of Action
This compound is a reversible, competitive inhibitor of cathepsin L.[1][2] The aldehyde group of this compound interacts with the nucleophilic thiol group of the cysteine residue in the active site of cathepsin L, forming a stable but reversible thiohemiacetal complex. This binding prevents the enzyme from processing its natural substrates. The selectivity of this compound for cathepsin L over other proteases, such as cathepsin B and calpain II, is attributed to the specific interactions of its phenylalanine and tyrosine residues with the S2 and S1 substrate-binding pockets of the enzyme, respectively.
Quantitative Data
The inhibitory potency of this compound against cathepsin L and its selectivity over other proteases have been quantified in several studies. The following tables summarize the key inhibitory constants.
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ |
| This compound | Cathepsin L | 0.185 nM | 0.85 nM |
| This compound | Cathepsin B | 85.1 nM[3] | |
| This compound | Calpain II | 184 nM[3] |
Synthesis
While a specific, detailed synthesis protocol for this compound is not publicly available in the primary literature, the general synthesis of peptide aldehydes can be achieved through two main strategies:
-
Oxidation of the corresponding C-terminal amino alcohol: This involves the synthesis of the dipeptide Z-Phe-Tyr-ol, followed by a mild oxidation of the alcohol to the aldehyde.
-
Reduction of an activated carboxyl group: This method involves the conversion of the C-terminal carboxylic acid of the protected dipeptide Z-Phe-Tyr-OH to a derivative that can be selectively reduced to the aldehyde.
Signaling Pathways
This compound has been instrumental in elucidating the role of cathepsin L in various signaling pathways, most notably in cancer progression and metastasis. One of the key pathways identified is the Cathepsin L-Snail-CUX1 axis, which plays a critical role in the Epithelial-to-Mesenchymal Transition (EMT), a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.
In this pathway, the transcription factor Snail promotes the nuclear localization of cathepsin L. In the nucleus, cathepsin L cleaves and activates the transcription factor CUX1 (CCAAT-displacement protein/cut homeobox). Activated CUX1, in turn, upregulates the expression of Snail and other mesenchymal markers like vimentin, while downregulating epithelial markers such as E-cadherin. This creates a positive feedback loop that drives EMT.
This compound has been shown to disrupt this pathway by inhibiting nuclear cathepsin L activity. This leads to the relocalization of cathepsin L from the nucleus to the cytoplasm, a decrease in Snail and vimentin expression, and an increase in E-cadherin expression, effectively reversing the EMT phenotype.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
Cathepsin L Activity Assay
This protocol is for measuring the inhibitory effect of this compound on cathepsin L activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound (prepared in DMSO)
-
Cathepsin L Assay Buffer (e.g., 50 mM sodium acetate, 4 mM EDTA, 8 mM DTT, pH 5.5)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease inhibitors except for cysteine protease inhibitors)
-
Fluorogenic cathepsin L substrate (e.g., Z-FR-AMC)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: 380-400 nm, Emission: 460-505 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells as required.
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet in Cell Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add cell lysate (20-50 µg of protein) to each well and adjust the volume with Cathepsin L Assay Buffer to 50 µL.
-
Add 5 µL of this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the sample wells. Add 5 µL of DMSO to the control wells.
-
Incubate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Prepare the substrate solution by diluting the Z-FR-AMC stock in Cathepsin L Assay Buffer to a final concentration of 20 µM.
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at 37°C every 1-2 minutes for 30-60 minutes using a fluorometric plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate against the concentration of this compound to determine the IC₅₀ value.
-
Western Blot Analysis of EMT Markers and Cathepsin L Localization
This protocol describes how to use Western blotting to analyze the effect of this compound on the expression of EMT markers and the subcellular localization of cathepsin L.
Materials:
-
Cells of interest (e.g., ARCaP-M or MDA-MB-231)
-
This compound (prepared in DMSO)
-
Nuclear and Cytoplasmic Extraction Kit
-
RIPA buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cathepsin L
-
Rabbit anti-Snail
-
Mouse anti-Vimentin
-
Rabbit anti-E-cadherin
-
Mouse anti-β-actin (cytoplasmic loading control)
-
Rabbit anti-Lamin B1 (nuclear loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Fractionation:
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 20 µM) or DMSO (vehicle control) for 72 hours.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the nuclear and cytoplasmic fractions.
-
Prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to quantify changes in protein expression and localization.
-
Immunofluorescence Staining for Cathepsin L Localization
This protocol details the use of immunofluorescence to visualize the subcellular localization of cathepsin L in response to this compound treatment.
Materials:
-
Cells of interest grown on coverslips
-
This compound (prepared in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-Cathepsin L
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a culture plate and allow them to adhere.
-
Treat cells with this compound or DMSO for the desired time (e.g., 72 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Cathepsin L antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filters for DAPI and the secondary antibody fluorophore.
-
Capture images to analyze the subcellular localization of cathepsin L.
-
Conclusion
This compound is a valuable tool for studying the biological functions of cathepsin L. Its high potency and selectivity have enabled significant advances in our understanding of the role of this protease in various diseases, particularly in the context of cancer cell invasion and metastasis through the modulation of the EMT process. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers to effectively utilize this compound in their studies. Further research into the therapeutic potential of this compound and similar cathepsin L inhibitors is warranted.
References
Z-FY-CHO: An In-Depth Technical Guide to its Role in Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FY-CHO, a synthetic peptide aldehyde, is a potent and specific inhibitor of the lysosomal cysteine protease, Cathepsin L.[1] Initially recognized for its role in modulating protein degradation, recent scientific inquiry has unveiled its significant and context-dependent influence on programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its multifaceted effects on apoptotic signaling pathways, and detailed protocols for its experimental application. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound as a tool to investigate and potentially manipulate apoptotic processes in various cellular contexts.
Core Mechanism of Action
This compound exerts its biological effects primarily through the reversible inhibition of Cathepsin L, a key lysosomal protease involved in a variety of cellular processes, including protein turnover, antigen presentation, and, critically, the regulation of apoptosis.[1] The inhibitory activity of this compound is highly specific for Cathepsin L, with significantly lower potency against other related proteases such as Cathepsin B and Calpain II. This specificity makes this compound an invaluable tool for dissecting the precise role of Cathepsin L in cellular signaling.
The impact of Cathepsin L inhibition by this compound on apoptosis is notably complex and appears to be highly dependent on the cellular environment and the nature of the apoptotic stimulus. In some cellular models, inhibition of Cathepsin L by this compound promotes apoptosis, while in others, it confers a protective, anti-apoptotic effect. This dual functionality underscores the intricate and context-specific role of Cathepsin L in cell fate decisions.
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound against its primary target and other related proteases.
| Target Enzyme | IC50 Value | Notes |
| Cathepsin L | 0.85 nM | Potent and specific inhibition. |
| Cathepsin B | 85.1 nM | Approximately 100-fold less potent than against Cathepsin L. |
| Calpain II | 184 nM | Significantly lower potency compared to Cathepsin L. |
Data sourced from publicly available information.
Effects on Apoptosis Pathways
This compound modulates apoptosis by influencing both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The specific outcomes of this modulation are cell-type and stimulus-dependent.
The Intrinsic (Mitochondrial) Pathway
The intrinsic apoptosis pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors. This compound has been shown to influence this pathway through the following mechanisms:
-
Regulation of Bcl-2 Family Proteins: In certain cancer cells, particularly in the context of radiotherapy, inhibition of Cathepsin L by this compound leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio promotes MOMP and subsequent apoptosis.
-
Caspase-3 and PARP Activation: In neurodegenerative models, this compound has been observed to block the activation of caspase-3 and the cleavage of its substrate, PARP, thereby preventing apoptosis.[1] This suggests that in this context, Cathepsin L activity is required for the execution phase of apoptosis.
-
Bid Cleavage: Cathepsin L, upon its release from the lysosome into the cytosol, can directly cleave Bid, a pro-apoptotic Bcl-2 family member, into its truncated form, tBid. tBid then translocates to the mitochondria to induce MOMP. By inhibiting Cathepsin L, this compound can prevent this activation of the intrinsic pathway.[2][3][4]
The Extrinsic (Death Receptor) Pathway
The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase, typically caspase-8. The involvement of Cathepsin L, and therefore this compound, in this pathway is an area of active investigation, with evidence suggesting the following roles:
-
Caspase-8 Activation: Studies have shown that the inhibition of Cathepsin L can block the activation of caspase-8 in response to certain stimuli.[5][6] This indicates that Cathepsin L may act upstream of caspase-8, potentially by being involved in the processing of components of the death-inducing signaling complex (DISC).
-
Sensitization to TRAIL-induced Apoptosis: Inhibition of cathepsins has been shown to sensitize some cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL), a key death ligand.[7] While not directly demonstrated for this compound, this suggests a potential therapeutic application for Cathepsin L inhibitors in combination with death receptor agonists.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the effects of this compound on apoptosis.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection and quantification of changes in the expression levels of key apoptotic proteins such as Bax, Bcl-2, cleaved caspase-3, and PARP.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (Bax, Bcl-2, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and induce apoptosis. Lyse the cells according to the kit's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate at 37°C for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits Cathepsin L, impacting both intrinsic and extrinsic apoptosis.
Experimental Workflow
Caption: Workflow for studying this compound's effects on apoptosis.
Conclusion
This compound is a powerful and specific pharmacological tool for investigating the role of Cathepsin L in apoptosis. Its effects are pleiotropic, demonstrating both pro- and anti-apoptotic activities that are contingent on the specific cellular context and experimental conditions. A thorough understanding of its mechanism of action and the application of rigorous experimental protocols, such as those detailed in this guide, are essential for accurately interpreting its biological effects. Further research into the nuanced interactions of this compound with the intricate network of apoptotic signaling pathways will undoubtedly provide valuable insights into the fundamental processes of programmed cell death and may unveil new therapeutic strategies for a range of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cathepsin L induced PC-12 cell apoptosis via activation of B-Myb and regulation of cell cycle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cathepsin L alleviates the microglia-mediated neuroinflammatory responses through caspase-8 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Z-FL-COCHO, a cathepsin S inhibitor, enhances oxaliplatin-mediated apoptosis through the induction of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
understanding the function of Z-FY-CHO in autophagy
An In-Depth Technical Guide to the Function of Z-FY-CHO in Autophagy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. A key terminal step in this pathway is the fusion of autophagosomes with lysosomes to form autolysosomes, where entrapped contents are degraded by lysosomal hydrolases. Among these enzymes, the cysteine protease Cathepsin L (CTSL) is crucial for the effective breakdown of autolysosomal cargo. This compound (Z-Phe-Tyr-CHO) is a potent, reversible, and specific peptide aldehyde inhibitor of Cathepsin L.[1][2] This guide provides a comprehensive technical overview of the function of this compound in modulating the autophagy pathway. By inhibiting CTSL, this compound serves as a powerful tool to study the late stages of autophagy, specifically the functions of autolysosomal degradation. Its application leads to the accumulation of autophagosomes and provides insights into the intricate balance between autophagic flux and cellular fate.
Mechanism of Action of this compound in Autophagy
The primary molecular target of this compound is Cathepsin L (CTSL), a lysosomal cysteine protease integral to protein degradation.[2][3] The process of autophagy culminates in the delivery of cytoplasmic cargo to the lysosome for breakdown and recycling.[4][5] CTSL is essential for the degradation of this cargo within the autolysosome.[6][7]
This compound functions by inhibiting the proteolytic activity of CTSL.[1] This inhibition occurs at the final stage of the autophagic pathway. While the initial steps—autophagosome formation, engulfment of cargo, and fusion with the lysosome—remain intact, the subsequent degradation of the autolysosome's contents is blocked.[5] This blockade of autophagic flux results in the accumulation of autolysosomes within the cell.[6][7]
This accumulation is biochemically observed as an increase in the levels of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), the lipidated form of LC3 that is recruited to autophagosome membranes.[1][8] Concurrently, levels of the autophagy receptor protein p62/SQSTM1, which is normally degraded along with cargo, are expected to increase, signaling an impairment of autolysosomal clearance.[9][10]
However, in specific contexts, such as in SH-SY5Y neuroblastoma cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), treatment with this compound has been reported to cause an increase in LC3-II while simultaneously decreasing the accumulation of p62.[8] This particular finding suggests an enhancement of autophagy activity, indicating that the effects of CTSL inhibition may be cell-type or stress-dependent, potentially revealing more complex regulatory roles for CTSL beyond simple cargo degradation.[8] Furthermore, by modulating the autophagic pathway, this compound can influence the crosstalk between autophagy and apoptosis, in some cases blocking the activation of key apoptotic proteins like caspase-3 and PARP.[8]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound based on published literature.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Notes |
|---|---|---|
| Cathepsin L (human) | 0.85 nM | Potent and primary target.[2] |
| Cathepsin B | 85.1 nM | ~100-fold less potent, showing selectivity.[2] |
| Cathepsin K | 1.57 nM (Ki) | Also shows high affinity for Cathepsin K.[11] |
| Calpain II | 184 nM | Demonstrates selectivity over this cysteine protease.[2] |
Table 2: Experimental Concentrations of this compound
| Application | Concentration / Dosage | Cell Line / Model | Reference |
|---|---|---|---|
| In Vitro (Autophagy Study) | 10 µM | SH-SY5Y Cells | [1][8] |
| In Vitro (MET Study) | 1, 5, 20 µM | ARCaP-M, MDA-MB-468 Cells | [12][13] |
| In Vivo (Osteoporosis Model) | 2.5 - 10 mg/kg (i.p.) | Ovariectomized Mice |[1] |
Signaling Pathways and Experimental Workflows
Visualizations of key pathways and workflows are provided below using the DOT language.
Caption: The canonical macroautophagy pathway, highlighting the critical role of Cathepsin L.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cp1/cathepsin L is required for autolysosomal clearance in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activated cathepsin L is associated with the switch from autophagy to apoptotic death of SH-SY5Y cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Z-Phe-Tyr-CHO - 2BScientific [2bscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Z-FY-CHO: A Technical Guide for Investigating Lysosomal Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FY-CHO, also known as Z-Phe-Tyr-CHO, is a potent, specific, and reversible peptidyl aldehyde inhibitor of Cathepsin L (CTSL)[1][2]. Cathepsins are a class of proteases, primarily located in lysosomes, that are essential for protein degradation and turnover[3][4][5]. Due to its high specificity for Cathepsin L, this compound serves as a critical chemical tool for elucidating the specific roles of this enzyme in various cellular processes. By inhibiting CTSL, researchers can probe its involvement in lysosomal physiology, autophagy, apoptosis, and its implications in pathological conditions such as cancer and neurodegenerative diseases[1][4][6]. This guide provides an in-depth overview of this compound, including its mechanism, quantitative data, experimental protocols, and its application in studying signaling pathways related to lysosomal function.
Core Mechanism of Action
This compound functions by specifically binding to the active site of Cathepsin L, a cysteine protease found predominantly within the acidic environment of lysosomes[2][3][7]. This inhibition prevents CTSL from cleaving its substrates, thereby disrupting downstream cellular processes that are dependent on its enzymatic activity. This targeted inhibition allows for the precise study of CTSL's contribution to lysosomal protein degradation, a key function of the lysosome[2][5]. While highly potent against CTSL, it shows significantly lower affinity for other proteases like cathepsin B and calpain II, highlighting its specificity[2].
Quantitative Data
The efficacy and specificity of this compound have been quantified across various experimental systems. This data is crucial for designing experiments and interpreting results.
Table 1: Inhibitory Potency of this compound
| Target Enzyme | IC₅₀ Value | Source |
| Cathepsin L | 0.85 nM | [2] |
| Cathepsin B | 85.1 nM | [2] |
| Calpain II | 184 nM | [2] |
Table 2: Effective Concentrations in Experimental Models
| Model System | Cell Line/Organism | Concentration Range | Application | Source |
| In Vitro | SH-SY5Y (Human Neuroblastoma) | 10 µM | Studying autophagy and apoptosis | [1] |
| In Vitro | U251 (Human Glioma) | 10 µM | Investigating radiosensitivity | [1] |
| In Vitro | ARCaP-M (Prostate Cancer) | 1, 5, 20 µM | Analyzing epithelial-mesenchymal transition | [8] |
| In Vitro | MDA-MB-468 (Breast Cancer) | 1, 5, 20 µM | Analyzing epithelial-mesenchymal transition | [7] |
| In Vivo | Ovariectomized Mice | 2.5 - 10 mg/kg (i.p.) | Suppressing bone resorption | [1] |
Key Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research.
Protocol 1: In Vitro Cell Treatment
-
Preparation of Stock Solution:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y, U251, ARCaP-M) at a desired density and allow them to adhere overnight.
-
On the day of the experiment, dilute the this compound stock solution directly into the cell culture medium to achieve the final desired concentration (e.g., 1-20 µM).
-
Ensure the final DMSO concentration in the medium is non-toxic (typically <0.1%).
-
Incubate the cells with this compound for the specified duration (e.g., 1 hour to 72 hours), depending on the experimental endpoint[1][8].
-
Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
-
-
Downstream Analysis:
-
After incubation, harvest cells for analysis, such as Western blotting, immunofluorescence, or cell viability assays.
-
Protocol 2: Western Blot Analysis of Autophagy and Apoptosis Markers
-
Cell Lysis:
-
Following treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., LC3-II, p62, cleaved Caspase-3, PARP, Cathepsin L) overnight at 4°C[1][6].
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
Protocol 3: In Vivo Administration
-
Preparation of Working Solution:
-
This protocol yields a clear solution of ≥1.25 mg/mL[1].
-
To prepare a 1 mL working solution, first create a 12.5 mg/mL stock in DMSO.
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL[1].
-
The working solution should be prepared fresh on the day of use.
-
-
Administration:
-
Administer the solution to the animal model (e.g., mice) via the desired route, such as intraperitoneal (i.p.) injection, at the target dose (e.g., 2.5-10 mg/kg)[1].
-
Include a vehicle control group receiving the same formulation without this compound.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect tissues of interest for further analysis (e.g., histology, protein extraction).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental designs is crucial for understanding the utility of this compound.
This compound in the Autophagy-Apoptosis Axis
In models of neurodegeneration, such as SH-SY5Y cells treated with the neurotoxin 6-hydroxydopamine (6-OHDA), lysosomal function is impaired. 6-OHDA induces an increase in both protective autophagy and detrimental apoptosis. It also causes the nuclear translocation of CTSL, which appears to shift the balance from autophagy towards apoptosis. Treatment with this compound inhibits CTSL, which enhances the autophagic process (indicated by increased LC3-II and decreased p62 expression) and blocks the activation of apoptotic markers like caspase-3 and PARP[1][6]. This suggests that CTSL activity is a key regulator in the switch between these two cellular fates under stress.
Applications in Research and Drug Development
-
Neurodegenerative Diseases: As demonstrated in Parkinson's disease models, lysosomes and autophagy are central to neuronal health. This compound can be used to investigate the role of CTSL in the degradation of aggregated proteins and the regulation of cell death pathways in neurons[6].
-
Cancer Research: CTSL is often upregulated in various cancers and is implicated in processes like tumor invasion and metastasis[2][4]. This compound is used to study how CTSL inhibition affects cancer cell proliferation, migration, and sensitivity to treatments like radiation[1]. For instance, inhibiting CTSL with this compound increased the radiosensitivity of human glioma cells[1]. It has also been shown to reverse the epithelial-to-mesenchymal transition (MET), a key process in cancer metastasis, by altering the subcellular location of Cathepsin L[7][8].
-
Autophagy Studies: Autophagy is a fundamental cellular recycling process that relies on functional lysosomes[12][13]. Since CTSL is a key lysosomal protease, this compound is an invaluable tool for studying the final degradation steps of autophagy and the consequences of their inhibition.
-
Drug Development: Understanding the specific roles of cathepsins is crucial for developing targeted therapies. This compound can be used as a reference compound in screening assays to identify new, more potent, or more specific CTSL inhibitors for therapeutic use[4].
Conclusion
This compound is a highly specific and potent inhibitor of Cathepsin L, making it an indispensable tool for researchers studying lysosomal function. Its ability to selectively block CTSL activity allows for the detailed investigation of this enzyme's role in a multitude of cellular processes, from fundamental protein turnover and autophagy to its involvement in complex diseases like cancer and neurodegeneration. By utilizing the quantitative data and experimental protocols outlined in this guide, researchers can effectively employ this compound to advance our understanding of lysosomal biology and explore new therapeutic avenues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activated cathepsin L is associated with the switch from autophagy to apoptotic death of SH-SY5Y cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cathepsin L Inhibitor II The Cathepsin L Inhibitor II controls the biological activity of Cathepsin L. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. [sigmaaldrich.com]
- 10. Cathepsin L Inhibitor II The Cathepsin L Inhibitor II controls the biological activity of Cathepsin L. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound|167498-29-5|COA [dcchemicals.com]
- 12. Role of lysosomes in physiological activities, diseases, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of autophagy-inhibiting chemicals on sialylation of Fc-fusion glycoprotein in recombinant CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Z-FY-CHO in Cancer Cell Lines: A Technical Overview
This technical guide provides an in-depth analysis of the preliminary research on Z-FY-CHO, a potent and specific inhibitor of Cathepsin L (CTSL), and its effects on various cancer cell lines.[1] The document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound has emerged as a significant compound in preclinical cancer research due to its ability to reverse the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer progression, migration, and invasion.[2] The primary mechanism of action involves the inhibition of Cathepsin L, leading to a cascade of events that ultimately suppress the mesenchymal phenotype in cancer cells.[3] Studies have demonstrated its efficacy in various cancer cell lines, including prostate, breast, neuroblastoma, glioblastoma, lung, and renal carcinomas.[2][4][5] This guide will detail the quantitative effects of this compound, the experimental protocols used in its evaluation, and the signaling pathways it modulates.
Data Presentation
The following tables summarize the quantitative data from key studies on this compound in different cancer cell lines.
Table 1: Effect of this compound on Protein Expression and Cathepsin L Activity
| Cell Line | Treatment | Vimentin Expression | Snail Expression | E-cadherin Expression | Cathepsin L Activity | Reference |
| ARCaP-M (Prostate) | 1, 5, or 20 µM this compound for 72h | Decreased | Decreased | Increased | - | [4] |
| MDA-MB-468 (Breast) | 1, 5, or 20 µM this compound for 72h | Decreased | Decreased | Increased | Decreased | [3][6] |
| MDA-MB-231 (Breast) | 5 to 20 µM this compound | Decreased | Decreased | Not Restored | Decreased | [4] |
| HS-578T (Breast) | 5 to 20 µM this compound | Decreased | Decreased | Not Restored | Decreased | [4] |
| ARCaP-Snail (Prostate) | 1, 5, or 20 µM this compound for 72h | Decreased | Decreased | Increased | Decreased | [6] |
| MCF-7 Snail (Breast) | 1, 5, or 20 µM this compound for 72h | Decreased | Decreased | Increased | Decreased | [6] |
Table 2: Effect of this compound on Chemosensitivity and Radiosensitivity
| Cell Line | Combination Treatment | Effect | Reference |
| SK-N-BE(2) (Neuroblastoma) | This compound + Doxorubicin (ADM) / Cisplatin (DDP) | Increased chemosensitivity | [5] |
| U251 (Glioblastoma) | 10 µM this compound + Irradiation | Increased radiosensitivity, increased irradiation-induced DNA damage and apoptosis | [1] |
| A549 (Lung Carcinoma) | This compound + z-VAD-FMK (Caspase Inhibitor) | Synergistic protection from DNA damage-induced cell death | [7] |
| U031 (Renal Cell Carcinoma) | This compound + z-VAD-FMK (Caspase Inhibitor) | Synergistic protection from DNA damage-induced cell death | [7] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preliminary studies of this compound.
Cell Culture and Treatment
Prostate (ARCaP-M, ARCaP-Snail), breast (MDA-MB-468, MDA-MB-231, HS-578T, MCF-7 Snail), and neuroblastoma (SK-N-BE(2)) cancer cell lines were cultured in appropriate media. For treatment, cells were incubated with varying concentrations of this compound (typically 1, 5, or 20 µM) for a duration of 72 hours.[4][3][6]
Western Blot Analysis
Western blotting was employed to determine the expression levels of key proteins involved in EMT.
-
Cell Lysis: Treated and control cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a standard assay.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated with primary antibodies against E-cadherin, vimentin, and Snail, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using a chemiluminescence detection system. Alpha-tubulin was often used as a loading control.[4]
Subcellular Fractionation
This technique was used to determine the localization of Cathepsin L within the cells.
-
Cell Harvesting: Treated and control cells were collected.
-
Cytoplasmic Extraction: Cells were incubated in a hypotonic buffer to swell and then lysed to release cytoplasmic contents.
-
Nuclear Extraction: The remaining pellet containing the nuclei was then lysed with a nuclear extraction buffer.
-
Analysis: The cytoplasmic and nuclear fractions were analyzed by Western blotting for Cathepsin L and Snail expression.[4]
Immunofluorescence Analysis
Immunofluorescence was utilized to visualize the expression and localization of proteins within the cells.
-
Cell Seeding: Cells were grown on coverslips.
-
Treatment: Cells were treated with this compound as described above.
-
Fixation and Permeabilization: Cells were fixed and permeabilized to allow antibody entry.
-
Antibody Staining: Cells were incubated with primary antibodies for Cathepsin L, E-cadherin, vimentin, and Snail, followed by fluorescently labeled secondary antibodies.
-
Imaging: The stained cells were visualized using a fluorescence microscope.[4][3]
Zymography
Zymography was performed to assess the enzymatic activity of Cathepsin L.
-
Sample Preparation: Protein extracts from treated and control cells were prepared in a non-reducing sample buffer.
-
Electrophoresis: The samples were run on a polyacrylamide gel containing a substrate for Cathepsin L.
-
Renaturation and Incubation: The gel was washed to remove SDS and incubated in a reaction buffer to allow enzymatic activity.
-
Staining: The gel was stained, and areas of enzymatic activity appeared as clear bands against a stained background.
-
Densitometry: The intensity of the bands was quantified using software like ImageJ.[3][6]
In Vivo Tumor Xenograft Model
The in vivo efficacy of this compound was evaluated in a neuroblastoma model.
-
Cell Implantation: SK-N-BE(2) cells were subcutaneously injected into mice.
-
Tumor Growth: Tumors were allowed to grow to a certain volume.
-
Treatment: Mice were treated with this compound, doxorubicin (ADM), or a combination of both.
-
Tumor Measurement: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed.[5]
Mandatory Visualization
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound inhibits nuclear Cathepsin L, disrupting the Snail-CUX1 axis and reversing EMT.
Caption: A typical workflow for assessing the in vitro effects of this compound on cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the this compound Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cathepsin L promotes chemresistance to neuroblastoma by modulating serglycin [frontiersin.org]
- 6. Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the this compound Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Z-FY-CHO: A Technical Guide to its Therapeutic Potential as a Cathepsin L Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Z-FY-CHO, also known as Z-Phe-Tyr-CHO, is a potent, reversible, and specific peptidyl aldehyde inhibitor of Cathepsin L (CTSL).[1][2] Cathepsin L is a lysosomal cysteine protease involved in various physiological processes, including protein degradation.[2] Its upregulation and dysregulation have been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and bone disorders. This technical guide provides an in-depth exploration of the therapeutic potential of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular pathways it modulates.
Core Mechanism of Action: Potent and Selective Inhibition of Cathepsin L
This compound exerts its biological effects by directly binding to the active site of Cathepsin L, thereby inhibiting its proteolytic activity.[3][4] Its efficacy is marked by high potency and significant selectivity over other related proteases, such as Cathepsin B and Calpain II, minimizing potential off-target effects.[2][5][6]
Table 1: Inhibitory Activity of this compound
| Target Protease | Inhibition Metric | Value (nM) | Reference |
|---|---|---|---|
| Cathepsin L | IC50 | 0.85 | [2][5][6] |
| Cathepsin L | Ki | 0.052 | [5] |
| Cathepsin K | Ki | 1.57 | [5] |
| Cathepsin B | IC50 | 85.1 | [2][5][6] |
| Calpain II | IC50 | 184 |[2][5][6] |
Therapeutic Potential in Oncology
This compound demonstrates significant anti-cancer potential through two primary mechanisms: the reversal of the epithelial-mesenchymal transition (EMT) and the sensitization of cancer cells to radiation therapy.
Reversal of Epithelial-Mesenchymal Transition (EMT)
EMT is a cellular process that allows epithelial cells to acquire mesenchymal, fibroblast-like properties, which is a critical step in promoting tumor migration and invasion.[3][4] this compound has been shown to promote the reverse process, Mesenchymal-to-Epithelial Transition (MET), in prostate and breast cancer cell lines.[3][4] The mechanism involves inhibiting nuclear Cathepsin L, which leads to a downstream reduction in the key EMT-driving transcription factor, Snail.[3] This results in the downregulation of mesenchymal markers and the upregulation of epithelial markers.
Table 2: Effect of this compound on EMT Markers in Cancer Cells (72h Treatment)
| Cell Line | Concentration (µM) | Vimentin Expression | Snail Expression | E-cadherin Expression | Reference |
|---|---|---|---|---|---|
| ARCaP-M (Prostate) | 1, 5, 20 | Decreased | Decreased | Increased | [3] |
| MDA-MB-468 (Breast) | 1, 5, 20 | Decreased | Decreased | Increased |[4] |
Radiosensitization of Glioblastoma Cells
In glioblastoma U251 cells, pretreatment with this compound significantly enhances the efficacy of radiation therapy.[1] This synergistic effect is achieved by increasing radiation-induced DNA damage, promoting G2/M phase cell cycle arrest, and augmenting the apoptotic response.[1]
Table 3: Radiosensitizing Effects of this compound in U251 Cells
| Parameter | Treatment | Outcome | Reference |
|---|---|---|---|
| Cell Cycle | This compound (10 µM) + Irradiation | Increased G2/M Phase Arrest | [1] |
| DNA Damage | This compound (10 µM) + Irradiation | Increased | [1] |
| Apoptosis | this compound (10 µM) + Irradiation | Increased Bax / Decreased Bcl-2 |[1] |
Therapeutic Potential in Neurodegenerative Disorders
In models of Parkinson's disease, this compound exhibits significant neuroprotective properties. Pretreatment of SH-SY5Y neuroblastoma cells with this compound alleviated cell death induced by the neurotoxin 6-hydroxydopamine (6-OHDA).[1] The mechanism is linked to the enhancement of autophagy and the inhibition of the apoptotic cascade.[1]
Table 4: Neuroprotective Effects of this compound (10 µM) in 6-OHDA-Treated SH-SY5Y Cells
| Parameter | Outcome | Implication | Reference |
|---|---|---|---|
| Cell Death | Alleviated | Neuroprotection | [1] |
| Autophagy (LC3-II / P62) | Increased LC3-II / Decreased P62 | Enhanced Autophagic Flux | [1] |
| Apoptosis (Caspase-3, PARP) | Blocked Activation | Inhibition of Apoptosis |[1] |
Therapeutic Potential in Bone Disorders
Cathepsin L is a key enzyme in bone resorption, responsible for degrading type I collagen, the main organic component of the bone matrix. This compound has demonstrated a potent ability to suppress bone loss, positioning it as a potential therapeutic for osteoporosis.[1][6]
Table 5: Anti-Resorptive Effects of this compound
| Model System | Metric | Treatment | Outcome | Reference |
|---|---|---|---|---|
| In Vitro (Bovine Bone) | Osteoclastic Pit Formation | 1.5 nM | Suppressed | [5] |
| In Vivo (Ovariectomized Mouse) | Bone Weight Loss | 2.5 - 10 mg/kg (IP, 4 wks) | Dose-dependent suppression |[1][6] |
References
Methodological & Application
Z-FY-CHO In Vitro Experimental Protocols: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FY-CHO, also known as Z-Phe-Tyr-CHO, is a potent and specific inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease.[1][2] It functions as a reversible peptidyl aldehyde inhibitor of CTSL.[3] While primarily targeting Cathepsin L, this compound also exhibits selectivity over other proteases such as Cathepsin B and Calpain II.[3] This inhibitor has been utilized in a variety of in vitro studies to investigate the role of Cathepsin L in diverse cellular processes, including cancer progression, neurodegenerative diseases, and apoptosis.[1][4] In cancer research, this compound has been shown to promote the mesenchymal-to-epithelial transition (MET), a process that can reduce cancer cell migration and invasion.[4][5] Furthermore, it has been observed to induce apoptosis and enhance autophagy in certain cellular contexts.[1]
This document provides detailed application notes and protocols for the in vitro use of this compound, designed to assist researchers in pharmacology, cell biology, and drug development.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against purified enzymes and the working concentrations used in various in vitro cellular assays.
Table 1: Inhibitory Activity of this compound against Purified Proteases
| Target Enzyme | IC50 Value | Reference |
| Cathepsin L | 0.85 nM | [3] |
| Cathepsin B | 85.1 nM | [3] |
| Calpain II | 184 nM | [3] |
Table 2: Working Concentrations of this compound in Cellular Assays
| Cell Line | Assay Type | Concentration(s) | Treatment Duration | Observed Effect | Reference |
| ARCaP-M (Prostate Cancer) | Western Blot, Immunofluorescence | 1, 5, 20 µM | 72 hours | Promoted Mesenchymal-to-Epithelial Transition (MET) | [4] |
| MDA-MB-468 (Breast Cancer) | Western Blot, Zymography, Immunofluorescence | 1, 5, 20 µM | 72 hours | Promoted MET | [5] |
| SH-SY5Y (Neuroblastoma) | Cell Viability, Western Blot | 10 µM | 1 hour (pretreatment) | Alleviated 6-OHDA-induced cell death, enhanced autophagy, blocked caspase-3/PARP activation | [1] |
| U251 (Glioma) | Radiosensitivity Assay | 10 µM | Not specified | Increased radiosensitivity, induced G2/M arrest and apoptosis | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Calpain and Cathepsin Signaling Overview
Calpains are calcium-dependent proteases involved in various cellular functions, and their dysregulation is implicated in neurodegenerative diseases. Cathepsin L, the primary target of this compound, is a lysosomal protease also involved in a range of physiological and pathological processes. The following diagram provides a simplified overview of their general roles.
Experimental Workflow for In Vitro Analysis of this compound
This diagram outlines a typical workflow for investigating the effects of this compound on cultured cells.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro experiments involving this compound.
Cathepsin L Activity Assay
This protocol is adapted from commercially available fluorescence-based assay kits.
Objective: To measure the inhibitory effect of this compound on Cathepsin L activity in cell lysates.
Materials:
-
Cells of interest
-
This compound
-
Cathepsin L Assay Buffer
-
Cell Lysis Buffer
-
Cathepsin L Substrate (e.g., Ac-FR-AFC)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluence.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a predetermined time. Include a vehicle-treated control.
-
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in chilled Cell Lysis Buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Assay:
-
Add 50 µL of cell lysate to each well of a 96-well black microplate.
-
Add 50 µL of Cathepsin L Assay Buffer to each well.
-
Add 2 µL of the Cathepsin L substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC substrate).
-
-
Data Analysis:
-
Calculate the percentage of Cathepsin L inhibition by comparing the fluorescence of this compound-treated samples to the vehicle control.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cultured cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle-treated control.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with desired concentrations of this compound for a specified time.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
Mesenchymal-to-Epithelial Transition (MET) Analysis
Objective: To assess the effect of this compound on the expression and localization of EMT markers.
A. Immunofluorescence Staining [6]
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a culture plate and treat with this compound (e.g., 1-20 µM) for 48-72 hours.[4]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.[6]
-
-
Blocking and Staining:
-
Block with 1% BSA for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Counterstain with DAPI, wash, and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
B. Wound Healing (Scratch) Assay [7]
Objective: To evaluate the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a plate to form a confluent monolayer.
-
-
Scratch and Treatment:
-
Create a scratch in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing this compound or vehicle control.
-
-
Imaging and Analysis:
-
Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the rate of wound closure.
-
C. Transwell Migration Assay [8]
Objective: To quantitatively assess the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation:
-
Starve cells in serum-free medium for several hours.
-
-
Assay Setup:
-
Add medium with a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend cells in serum-free medium with this compound or vehicle control and add to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate for a period that allows for cell migration (e.g., 12-48 hours).
-
-
Staining and Quantification:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface with crystal violet.
-
Elute the dye and measure the absorbance, or count the stained cells under a microscope.
-
Conclusion
This compound is a valuable tool for investigating the multifaceted roles of Cathepsin L in vitro. The protocols provided herein offer a comprehensive framework for researchers to explore its effects on cell viability, apoptosis, and cell migration. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|167498-29-5|COA [dcchemicals.com]
- 3. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. E-cadherin and vimentin immunofluorescence [bio-protocol.org]
- 7. clyte.tech [clyte.tech]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
Optimal Concentration of Z-FY-CHO for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FY-CHO, also known as Z-Phe-Tyr(tBu)-CHO, is a potent, reversible, and specific inhibitor of Cathepsin L[1]. Cathepsin L is a lysosomal cysteine protease involved in various cellular processes, including protein degradation, antigen presentation, and extracellular matrix remodeling. Its dysregulation has been implicated in several diseases, including cancer. In a cellular context, this compound is a valuable tool for studying the physiological and pathological roles of Cathepsin L. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in cell culture experiments.
Mechanism of Action
This compound primarily functions by inhibiting the proteolytic activity of Cathepsin L. In certain cancer cell lines with a mesenchymal phenotype, nuclear Cathepsin L can cleave the transcription factor CUX1. This cleavage event is associated with the upregulation of the transcriptional repressor Snail and subsequent downregulation of the epithelial marker E-cadherin, promoting an epithelial-to-mesenchymal transition (EMT), which is linked to increased cell migration and invasion. By inhibiting nuclear Cathepsin L, this compound can prevent CUX1 cleavage, leading to a decrease in Snail expression and a restoration of E-cadherin levels. This reverses the EMT process, inducing a mesenchymal-to-epithelial transition (MET)[2][3][4]. Furthermore, this compound has been shown to promote autophagy and block the activation of apoptosis-related proteins caspase-3 and PARP in neuronal cells.
Application Notes
The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new cell line and experimental condition. The effective concentration typically ranges from 1 µM to 20 µM. It is crucial to perform a dose-response experiment to identify a concentration that effectively inhibits Cathepsin L activity without inducing significant cytotoxicity.
Key Considerations:
-
Cell Type: Different cell lines exhibit varying sensitivities to this compound.
-
Incubation Time: The duration of treatment can influence the observed effects. Common incubation times range from 24 to 72 hours.
-
Experimental Endpoint: The desired biological outcome (e.g., inhibition of cell invasion, induction of MET, modulation of autophagy) will guide the selection of the optimal concentration.
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (generally <0.1%).
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound used in various cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Concentration(s) | Incubation Time | Observed Effects |
| ARCaP-M (Prostate Cancer) | 1, 5, 20 µM | 72 hours | Decreased vimentin and Snail, increased E-cadherin (MET induction)[2]. |
| MDA-MB-468 (Breast Cancer) | 1, 5, 20 µM | 72 hours | Decreased vimentin and Snail, increased E-cadherin (MET induction)[5]. |
| MDA-MB-231 (Breast Cancer) | 5, 20 µM | 72 hours | Decreased Snail and vimentin[2]. |
| HS-578T (Breast Cancer) | 5, 20 µM | 72 hours | Decreased Snail and vimentin[2]. |
| SH-SY5Y (Neuroblastoma) | 10 µM | 1 hour (pretreatment) | Alleviated 6-OHDA-induced cell death, enhanced autophagy, blocked caspase-3 and PARP activation. |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ |
| Cathepsin L | 0.85 nM[1] |
| Cathepsin B | 85.1 nM[1] |
| Calpain II | 184 nM[1] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using MTT Assay
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a DMSO stock. Create a serial dilution to obtain a range of concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against this compound concentration to determine the IC₅₀ value and select non-toxic concentrations for subsequent assays.
Protocol 2: Western Blot for Mesenchymal-to-Epithelial Transition (MET) Markers
This protocol is for assessing the effect of this compound on the expression of key MET markers, Snail and E-cadherin.
Materials:
-
Cells of interest treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Snail, anti-E-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating cells with the desired concentrations of this compound for the appropriate time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Snail, E-cadherin, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative expression levels of Snail and E-cadherin.
Protocol 3: Cathepsin L Activity Assay (Zymography)
This protocol allows for the assessment of Cathepsin L activity in cell lysates after treatment with this compound.
Materials:
-
Cell lysates
-
Non-reducing sample buffer
-
Polyacrylamide gels containing 0.1% gelatin
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Prepare cell lysates in a non-reducing sample buffer. Do not boil the samples.
-
Electrophoresis: Load equal amounts of protein onto the gelatin-containing polyacrylamide gel and perform electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel in renaturing buffer for 30 minutes at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.
-
Enzyme Activation: Incubate the gel in developing buffer overnight at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by active Cathepsin L.
-
Analysis: The intensity of the clear bands corresponds to the level of Cathepsin L activity. A decrease in band intensity in this compound-treated samples indicates inhibition of Cathepsin L.
Visualizations
References
- 1. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the this compound Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the this compound Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Z-FY-CHO in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FY-CHO, also known as Z-Phe-Tyr-CHO, is a potent and specific cell-permeable inhibitor of cathepsin L[1][2][3][4]. It is a synthetic peptide aldehyde that acts as a reversible inhibitor of this lysosomal cysteine protease[4]. Cathepsin L is involved in various physiological and pathological processes, including protein degradation, antigen presentation, and tumor metastasis. This compound has been utilized in research to study the roles of cathepsin L in cancer, osteoporosis, and neurodegenerative diseases[1][5]. This document provides detailed protocols for the dissolution and storage of this compound in dimethyl sulfoxide (DMSO) to ensure its stability and efficacy for in vitro and in vivo studies.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆N₂O₅ | [1] |
| Molecular Weight | 446.50 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 167498-29-5 | [1] |
Solubility and Storage Recommendations
Proper dissolution and storage are critical for maintaining the activity of this compound. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [6] |
| Solubility in DMSO | 100 mg/mL (223.96 mM) | [7] |
| Storage of Solid | -20°C, sealed from moisture, for up to 2 years | [2][3] |
| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of moisture[2].
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.465 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution from 4.465 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution[1]. Ensure the solution is clear and free of particulates.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1][2].
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution is further diluted in the appropriate cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium if necessary. For example, to achieve a final concentration of 10 µM, you can perform a 1:1000 dilution of the 10 mM stock solution directly into the final volume of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Application: Use the freshly prepared working solution immediately for your experiments. It is recommended to prepare working solutions fresh for each experiment[2].
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing and storing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|167498-29-5|COA [dcchemicals.com]
- 3. This compound|CAS 167498-29-5|DC Chemicals [dcchemicals.com]
- 4. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. apexbt.com [apexbt.com]
- 6. thieno-gtp.com [thieno-gtp.com]
- 7. This compound (Z-Phe-Tyr-CHO) | CTSL抑制剂 | MCE [medchemexpress.cn]
Z-FY-CHO In Vivo Application Notes for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FY-CHO, also known as Z-Phe-Tyr-CHO, is a potent and selective inhibitor of Cathepsin L, a lysosomal cysteine protease.[1][2] Cathepsin L is implicated in a variety of physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[3] Its dysregulation has been linked to several diseases, including cancer, osteoporosis, and neurodegenerative disorders, making it a compelling therapeutic target.[2][4][5] These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, summarizing dosage regimens, administration protocols, and key experimental considerations.
Data Presentation: In Vivo Dosages of this compound
The following table summarizes the reported in vivo dosages of this compound in various mouse models. This data is intended to serve as a starting point for experimental design.
| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency & Duration | Vehicle | Reference |
| Osteoporosis | Ovariectomized mice | 2.5 - 10 mg/kg | Intraperitoneal (i.p.) | Daily for 4 weeks | DMSO, 20% SBE-β-CD in Saline | [1][5] |
| Neuroblastoma | Nude mice (xenograft) | 5 mg/kg | Intraperitoneal (i.p.) | Three times a week for 15 days | Saline | [3] |
Note: Limited publicly available data exists for this compound in other specific models like neurodegenerative diseases. Researchers should consider the dosages used for other Cathepsin L inhibitors or conduct dose-response studies.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound exerts its effects by inhibiting Cathepsin L, which can modulate several downstream pathways. One key pathway involves the Epithelial-Mesenchymal Transition (EMT), a process critical in cancer progression. By inhibiting nuclear Cathepsin L, this compound can prevent the degradation of transcription factors that suppress EMT, leading to a more epithelial, less invasive phenotype.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study using this compound in a mouse model.
Experimental Protocols
Preparation of this compound for In Vivo Administration
The solubility of this compound necessitates specific solvent systems for in vivo delivery. The following are protocols adapted from manufacturer recommendations and published studies.
1. Stock Solution Preparation (e.g., 12.5 mg/mL in DMSO)
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 12.5 mg/mL concentration.
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Storage: Store the stock solution at -20°C for up to one month or -80°C for up to six months.[5]
2. Working Solution for Intraperitoneal (i.p.) Injection (Suspension)
-
Materials: this compound stock solution (12.5 mg/mL in DMSO), 20% (w/v) SBE-β-CD in sterile saline.
-
Procedure:
3. Working Solution for Oral Gavage (Suspension in Corn Oil)
-
Materials: this compound stock solution (12.5 mg/mL in DMSO), Corn oil.
-
Procedure:
Administration Protocol: Intraperitoneal (i.p.) Injection
-
Animal Handling: Acclimatize mice to the experimental conditions and handle them gently to minimize stress.
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift cranially.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the prepared this compound solution slowly.
-
Monitor the animal for any adverse reactions post-injection.
-
Important Considerations
-
Toxicity and Pharmacokinetics: As of late 2025, specific in-depth pharmacokinetic and toxicity studies for this compound in mice are not widely available in the public domain. It is crucial for researchers to conduct preliminary dose-finding and tolerability studies in their specific mouse strain and model. Monitoring for signs of toxicity, such as weight loss, behavioral changes, or signs of distress, is essential.
-
Vehicle Controls: Always include a vehicle control group that receives the same solvent mixture and administration regimen as the experimental groups to account for any effects of the vehicle itself.
-
Model-Specific Optimization: The provided dosages and protocols are based on specific studies. The optimal dose, frequency, and administration route for this compound may vary significantly depending on the disease model, the target tissue, and the desired therapeutic outcome. Empirical determination of these parameters is highly recommended.
-
Compound Stability: Prepare working solutions fresh daily to ensure compound integrity and consistent dosing.[5]
These application notes are intended to guide researchers in the design and execution of in vivo studies using this compound. Adherence to ethical guidelines for animal research and careful experimental planning are paramount for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Mouse Model to Test Novel Therapeutics for Parkinson’s Disease: an Update on the Thy1-aSyn (“line 61”) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal loss and brain atrophy in mice lacking cathepsins B and L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsins in Neurological Diseases | MDPI [mdpi.com]
- 5. Human cathepsin L rescues the neurodegeneration and lethality in cathepsin B/L double-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of LC3-II Following Z-FY-CHO Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. A key protein in this pathway is the Microtubule-associated protein 1A/1B-light chain 3 (LC3). Upon induction of autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membranes. Consequently, the level of LC3-II is a widely used marker for monitoring autophagic activity. Z-FY-CHO is a potent and specific inhibitor of Cathepsin L, a lysosomal protease. Inhibition of Cathepsin L can lead to lysosomal dysfunction and has been shown to modulate the autophagic process, resulting in an accumulation of LC3-II.[1][2][3] This document provides a detailed protocol for the detection and quantification of LC3-II by Western blot in cells treated with this compound.
Principle of the Assay
This protocol describes the use of Western blotting to measure the levels of LC3-II in cell lysates after treatment with the Cathepsin L inhibitor, this compound. The assay also incorporates the use of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine, to assess autophagic flux. An increase in LC3-II levels upon treatment with this compound, particularly in the presence of a lysosomal inhibitor, indicates an accumulation of autophagosomes, which can be due to either an induction of autophagy or a blockage in the degradation of autophagosomes.[4][5]
Data Presentation
The following table summarizes representative quantitative data for the change in LC3-II levels following treatment with a Cathepsin L inhibitor. The data is presented as a fold change relative to the untreated control.
| Treatment Group | Concentration | Duration | Fold Change in LC3-II vs. Control (Mean ± SD) | Reference |
| This compound | 10 µM | 24 hours | > 2-fold increase in LC3-II positive vesicles | [1] |
| Cathepsin L Inhibitor (general) | 20 µM | 48 hours | ~2.26-fold increase in GFP-LC3 puncta | [1] |
| Leupeptin (Cysteine Protease Inhibitor) | 20 µM | 24 hours | > 4-fold increase in LC3-II levels | [4] |
Note: The exact fold change can vary depending on the cell type, experimental conditions, and the specific inhibitor used.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa, SH-SY5Y, Neuro2A)
-
Complete cell culture medium
-
This compound (Cathepsin L Inhibitor)
-
Bafilomycin A1 or Chloroquine (lysosomal inhibitors)
-
Phosphate Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
4-20% gradient or 15% SDS-PAGE gels
-
PVDF membrane (0.2 µm)
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B (1:1000 dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution)
-
Loading control primary antibody: Mouse anti-β-actin (1:5000) or anti-GAPDH (1:5000)
-
HRP-conjugated anti-mouse IgG secondary antibody (1:5000 dilution)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Experimental Workflow
Caption: Experimental workflow for LC3-II Western blot after this compound treatment.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare the following treatment groups:
-
Vehicle control (e.g., DMSO)
-
This compound (e.g., 10 µM) for a specified duration (e.g., 24 hours).
-
Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 for the last 4 hours of culture).
-
This compound and lysosomal inhibitor co-treatment (add this compound for the full duration and the lysosomal inhibitor for the final 4 hours).
-
-
Incubate cells under standard culture conditions.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a 4-20% gradient or a 15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a 0.2 µm PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against LC3B (1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the blotting procedure for a loading control (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for LC3-II and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II band intensity to the corresponding loading control band intensity.
-
Signaling Pathway
The inhibition of Cathepsin L by this compound leads to lysosomal dysfunction. This impairment of lysosomal degradative capacity results in a blockage of the fusion between autophagosomes and lysosomes. Consequently, autophagosomes, and the associated LC3-II, accumulate within the cell. This process is a reflection of impaired autophagic flux.
Caption: this compound inhibits Cathepsin L, leading to impaired autophagic flux.
References
- 1. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose | PLOS One [journals.plos.org]
Measuring Caspase-3 Activity: A Guide for Researchers
Application Note and Protocol for the determination of Caspase-3 activity using fluorometric and colorimetric assays, including the use of the specific inhibitor Z-DEVD-CHO.
Introduction to Caspase-3 and its Role in Apoptosis
Caspase-3 is a critical executioner caspase in the intricate process of apoptosis, or programmed cell death.[1] As a member of the cysteine-aspartic acid protease (caspase) family, it is responsible for the cleavage of a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] The activation of caspase-3 is a key event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, making its activity a reliable indicator of apoptosis.[3] The enzyme specifically recognizes the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).[4] Assaying the activity of caspase-3 is therefore a fundamental technique in the study of apoptosis and in the screening of therapeutic compounds that modulate this process.
Principle of the Caspase-3 Activity Assay
The activity of caspase-3 can be quantified using synthetic substrates that mimic the natural DEVD recognition sequence. These substrates are conjugated to either a chromophore or a fluorophore. When cleaved by active caspase-3, the reporter molecule is released, resulting in a measurable change in absorbance or fluorescence. The intensity of the signal is directly proportional to the caspase-3 activity in the sample.
-
Colorimetric Assay: This assay utilizes a substrate such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide). Cleavage of this substrate by caspase-3 releases the chromophore p-nitroaniline (pNA), which can be detected by measuring its absorbance at 405 nm.[2][5]
-
Fluorometric Assay: This more sensitive method employs a fluorogenic substrate like Ac-DEVD-AFC (acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) or Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[6][7] The cleavage of these substrates releases the highly fluorescent molecules AFC or AMC, which can be measured with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm for AFC, or excitation at 360-380 nm and emission at 420-460 nm for AMC.[6][7][8]
To ensure the specificity of the assay, a reversible inhibitor of caspase-3, Z-DEVD-CHO (benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone), is used as a negative control.[9] This peptide aldehyde potently inhibits caspase-3 activity, and a significant reduction in signal in the presence of Z-DEVD-CHO confirms that the measured activity is indeed due to caspase-3 and related DEVD-specific caspases.[9]
Applications in Research and Drug Development
-
Quantification of Apoptosis: Measuring caspase-3 activity provides a reliable method to quantify the level of apoptosis in cell cultures or tissue lysates in response to various stimuli.
-
High-Throughput Screening: These assays are well-suited for high-throughput screening of compound libraries to identify potential inducers or inhibitors of apoptosis.
-
Mechanism of Action Studies: For drug development professionals, understanding whether a lead compound induces apoptosis via caspase-3 activation is crucial for elucidating its mechanism of action.
-
Toxicology and Disease Research: Caspase-3 activity assays are valuable tools in toxicology studies and in research on diseases where apoptosis plays a significant role, such as cancer and neurodegenerative disorders.
Caspase-3 Activation Signaling Pathway
The activation of caspase-3 is a central event in apoptosis, triggered by two main pathways: the extrinsic and intrinsic pathways.
Experimental Workflow
The general workflow for a caspase-3 activity assay involves cell culture and treatment, preparation of cell lysates, the enzymatic reaction, and signal detection.
Protocols
Herein are detailed protocols for both fluorometric and colorimetric caspase-3 activity assays.
Protocol 1: Fluorometric Caspase-3 Activity Assay
This protocol is designed for a 96-well plate format and utilizes the fluorogenic substrate Ac-DEVD-AFC.
A. Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA. Store at 4°C. Add DTT fresh before use.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol. Store at 4°C. Add DTT fresh before use.
-
Ac-DEVD-AFC Substrate (1 mM): Reconstitute lyophilized substrate in DMSO. Aliquot and store at -20°C, protected from light.
-
Z-DEVD-CHO Inhibitor (1 mM): Reconstitute lyophilized inhibitor in DMSO. Aliquot and store at -20°C.
B. Cell Lysate Preparation
-
Induce apoptosis in your cell line of choice using a known method. For a negative control, maintain an untreated cell population.
-
Harvest cells (for adherent cells, scrape; for suspension cells, centrifuge at 250 x g for 10 minutes).[8]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in cold Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).[6]
-
Incubate the lysate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
C. Assay Procedure
-
In a 96-well black plate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with Lysis Buffer.
-
For inhibitor controls, pre-incubate the lysate with 1 µL of 1 mM Z-DEVD-CHO for 10 minutes at room temperature.
-
Prepare a master mix of the reaction buffer and substrate. For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of 1 mM Ac-DEVD-AFC substrate.
-
Add 55 µL of the master mix to each well.
-
Include the following controls:
-
Blank: 50 µL Lysis Buffer + 55 µL master mix.
-
Uninduced Control: Lysate from untreated cells.
-
Inhibitor Control: Lysate from apoptotic cells + Z-DEVD-CHO.
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[8]
D. Data Analysis
-
Subtract the blank reading from all sample readings.
-
The caspase-3 activity is proportional to the fluorescence intensity.
-
Results can be expressed as fold-increase in activity compared to the uninduced control: Fold Increase = (Fluorescence of Induced Sample) / (Fluorescence of Uninduced Sample)
Protocol 2: Colorimetric Caspase-3 Activity Assay
This protocol is for a 96-well plate format using the chromogenic substrate Ac-DEVD-pNA.
A. Reagent Preparation
-
Lysis Buffer: As described in the fluorometric protocol.
-
2X Reaction Buffer: As described in the fluorometric protocol.
-
Ac-DEVD-pNA Substrate (4 mM): Reconstitute lyophilized substrate in DMSO. Aliquot and store at -20°C.[2]
-
Z-DEVD-CHO Inhibitor (1 mM): As described in the fluorometric protocol.
B. Cell Lysate Preparation
Follow the same procedure as described for the fluorometric assay.
C. Assay Procedure
-
In a 96-well clear plate, add 50-200 µg of protein lysate to each well and adjust the volume to 50 µL with Lysis Buffer.[2]
-
For inhibitor controls, pre-incubate the lysate with 1 µL of 1 mM Z-DEVD-CHO for 10 minutes at room temperature.
-
Prepare a master mix of the reaction buffer and substrate. For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of 4 mM Ac-DEVD-pNA substrate.
-
Add 55 µL of the master mix to each well.
-
Include the same controls as in the fluorometric assay.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.[10]
D. Data Analysis
-
Subtract the blank reading from all sample readings.
-
The caspase-3 activity is proportional to the absorbance.
-
Calculate the fold-increase in activity as described for the fluorometric assay.
Data Presentation
Quantitative data from caspase-3 activity assays should be presented in a clear and organized manner.
Table 1: Raw Data from Fluorometric Caspase-3 Assay
| Well | Sample Description | Replicate 1 (RFU) | Replicate 2 (RFU) | Average RFU |
| A1, A2 | Blank | 150 | 155 | 152.5 |
| B1, B2 | Uninduced Control | 500 | 520 | 510 |
| C1, C2 | Induced Sample | 2500 | 2550 | 2525 |
| D1, D2 | Induced + Z-DEVD-CHO | 550 | 560 | 555 |
Table 2: Summary of Caspase-3 Activity
| Sample | Average RFU (Corrected) | Fold Increase vs. Uninduced | % Inhibition (with Z-DEVD-CHO) |
| Uninduced Control | 357.5 | 1.0 | N/A |
| Induced Sample | 2372.5 | 6.6 | N/A |
| Induced + Z-DEVD-CHO | 402.5 | 1.1 | 83.0% |
Corrected RFU = Average RFU - Average Blank RFU % Inhibition = [1 - (Corrected RFU of Inhibited Sample / Corrected RFU of Induced Sample)] x 100
Troubleshooting
-
High Background: This may be due to non-specific protease activity. Ensure that the lysis and reaction buffers contain protease inhibitors (other than those that inhibit caspases). The use of the Z-DEVD-CHO control is essential to determine the level of non-caspase-3 cleavage.
-
Low Signal: This could be due to insufficient apoptosis induction, low protein concentration, or inactive reagents. Optimize the induction protocol and ensure that all reagents are properly stored and handled. Using a positive control, such as recombinant active caspase-3, can help troubleshoot this issue.
-
High Variability between Replicates: This may be caused by pipetting errors or inconsistent cell lysis. Ensure accurate pipetting and thorough mixing at each step.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can reliably measure caspase-3 activity to advance their understanding of apoptosis and to screen for novel therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abcam.com [abcam.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. cosmobiousa.com [cosmobiousa.com]
Application Notes and Protocols: Z-FY-CHO Treatment in SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FY-CHO is a potent, cell-permeable inhibitor of cathepsin L, a lysosomal cysteine protease. In the context of neuroblastoma research, particularly with the SH-SY5Y cell line, this compound has been investigated for its role in modulating critical cellular processes such as apoptosis and autophagy. These pathways are often dysregulated in cancer and neurodegenerative diseases, making them key targets for therapeutic intervention. In SH-SY5Y cells, this compound treatment has been observed to influence the balance between cytoprotective autophagy and apoptosis, particularly under conditions of cellular stress.[1] This document provides detailed protocols for studying the effects of this compound on SH-SY5Y cells and presents representative data to guide researchers in their experimental design and interpretation.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound treatment on SH-SY5Y neuroblastoma cells.
Table 1: Dose-Dependent Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 5 | 95 ± 6.1 |
| 10 | 85 ± 7.3 |
| 25 | 60 ± 8.5 |
| 50 | 45 ± 6.9 |
| 100 | 25 ± 5.5 |
Table 2: Effect of this compound on Apoptosis Markers in SH-SY5Y Cells (Flow Cytometry with Annexin V/PI Staining)
| Treatment | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic Cells (%) (Mean ± SD) |
| Vehicle Control | 2.5 ± 0.8 | 1.8 ± 0.5 |
| This compound (10 µM) | 15.7 ± 2.1 | 8.3 ± 1.2 |
Table 3: Quantitative Analysis of Apoptosis and Autophagy-Related Protein Expression by Western Blot
| Treatment | Relative Bcl-2 Expression (Fold Change) | Relative Bax Expression (Fold Change) | Relative Cleaved Caspase-3 Expression (Fold Change) | LC3-II/LC3-I Ratio (Fold Change) | Relative p62 Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 0.6 | 1.8 | 3.5 | 2.5 | 0.4 |
Experimental Protocols
SH-SY5Y Cell Culture
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Maintain SH-SY5Y cells in T-75 flasks with DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and add 1-2 mL of 0.25% Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 24 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and treat with this compound (e.g., 10 µM) for 24 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and treat with this compound (e.g., 10 µM) for 24 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Experimental workflow for studying this compound effects.
Signaling pathway of this compound in SH-SY5Y cells.
References
Application Notes and Protocols: Utilizing Z-FY-CHO to Investigate the Epithelial-Mesenchymal Transition in Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z-FY-CHO is a potent and specific cell-permeable inhibitor of Cathepsin L (Cat L), a cysteine protease.[1][2] While initially investigated for its potential role in apoptosis, recent studies in prostate cancer have elucidated its significant impact on reversing the Epithelial-Mesenchymal Transition (EMT). EMT is a cellular process implicated in cancer progression, metastasis, and drug resistance. These notes provide detailed protocols and data interpretation for utilizing this compound as a tool to study and potentially antagonize EMT in prostate cancer cell lines.
The primary mechanism of this compound in prostate cancer cells involves the inhibition of nuclear Cathepsin L activity.[1][3] This disrupts a positive feedback loop between the transcription factor Snail, nuclear Cathepsin L, and the CCAAT displacement protein/cut homeobox transcription factor (CUX1).[1][3] By inhibiting Cathepsin L, this compound promotes the relocalization of Cat L from the nucleus to the cytoplasm, leading to a decrease in mesenchymal markers and a restoration of an epithelial phenotype, a process known as Mesenchymal-Epithelial Transition (MET).[1][3][4]
Data Presentation
Table 1: Effect of this compound on EMT Marker Expression in ARCaP-M Prostate Cancer Cells
| Treatment Concentration (µM) | Snail Expression (relative to control) | Vimentin Expression (relative to control) | E-cadherin Expression (relative to control) |
| 1 | Decreased | Decreased | Increased |
| 5 | Further Decreased | Further Decreased | Further Increased |
| 20 | Substantially Decreased | Substantially Decreased | Substantially Increased |
Source: Data compiled from Western blot analysis in studies investigating this compound's effect on ARCaP-M cells.[1][4]
Table 2: Effect of this compound on Cathepsin L Activity in ARCaP-Snail Prostate Cancer Cells
| Treatment Concentration (µM) | Cathepsin L Activity (relative to control) |
| 1 | Decreased |
| 5 | Further Decreased |
| 20 | Substantially Decreased |
Source: Data compiled from zymography analysis in studies investigating this compound's effect on ARCaP-Snail cells.[1][5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in prostate cancer cells.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: Western Blot Analysis for EMT Markers
Objective: To determine the effect of this compound on the expression levels of EMT markers (Snail, Vimentin, E-cadherin) in prostate cancer cells.
Materials:
-
Prostate cancer cell line (e.g., ARCaP-M)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Snail, anti-Vimentin, anti-E-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed ARCaP-M cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1, 5, 20 µM) and a vehicle control (DMSO) for 72 hours.[1][4][5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Protocol 2: Zymography for Cathepsin L Activity
Objective: To assess the effect of this compound on the enzymatic activity of Cathepsin L.
Materials:
-
Conditioned media or cell lysates from this compound treated cells
-
Zymogram gels (containing gelatin as a substrate)
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned media or prepare cell lysates from cells treated with this compound as described in Protocol 1.
-
Electrophoresis: Load equal amounts of protein mixed with non-reducing sample buffer onto a zymogram gel.
-
Renaturation: After electrophoresis, incubate the gel in zymogram renaturing buffer to allow the proteases to renature.
-
Development: Incubate the gel in zymogram developing buffer to allow the proteases to digest the gelatin substrate.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of protease activity will appear as clear bands against a blue background.
-
Analysis: Image the gel and quantify the intensity of the clear bands, which is inversely proportional to the amount of active Cathepsin L.[1][5]
Protocol 3: Immunofluorescence for Cathepsin L Localization
Objective: To visualize the subcellular localization of Cathepsin L in response to this compound treatment.
Materials:
-
Prostate cancer cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-Cathepsin L)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described in Protocol 1.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.
-
Blocking and Antibody Staining: Block non-specific binding sites and then incubate with the primary anti-Cathepsin L antibody. After washing, incubate with the fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images to observe the localization of Cathepsin L (nuclear vs. cytoplasmic).[4]
Conclusion
This compound serves as a valuable chemical probe to investigate the role of Cathepsin L in the Epithelial-Mesenchymal Transition in prostate cancer. The provided protocols offer a framework for researchers to study the molecular changes associated with this compound treatment, including alterations in EMT marker expression, Cathepsin L activity, and subcellular localization. These studies can contribute to a better understanding of EMT in prostate cancer and the potential of targeting Cathepsin L as a therapeutic strategy.
References
- 1. Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the this compound Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the this compound Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Assessing Autophagy Flux with Z-FY-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases. "Autophagic flux" refers to the entire dynamic process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. Accurate measurement of autophagic flux is crucial for understanding the functional status of the autophagy pathway.
Z-FY-CHO is a potent and specific cell-permeable inhibitor of cathepsin L (CTSL), a lysosomal cysteine protease. By inhibiting CTSL, this compound can modulate the degradative capacity of the lysosome, which in turn affects the overall process of autophagic flux. This makes this compound a useful chemical tool to study the mechanisms of autophagy and to screen for therapeutic agents that target this pathway. These application notes provide a detailed protocol for utilizing this compound to assess autophagic flux in mammalian cells.
Principle of the Assay
The protocol described herein uses this compound to modulate autophagic flux. The resulting changes in the levels of key autophagy marker proteins, microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1), are then quantified.
-
LC3-II: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. An increase in the amount of LC3-II is indicative of an increase in the number of autophagosomes.
-
p62/SQSTM1: This protein is a selective autophagy receptor that recognizes and shuttles ubiquitinated cargo to the autophagosome for degradation. As a result, p62 is itself degraded during the process. A decrease in p62 levels suggests a functional autophagic flux.
By treating cells with this compound and subsequently measuring the levels of LC3-II and p62, researchers can infer the impact of CTSL inhibition on the autophagic pathway. This can be achieved through standard biochemical and imaging techniques such as Western blotting and fluorescence microscopy. One study has shown that the use of this compound can promote autophagy and decrease the accumulation of p62.[1]
Data Presentation
The quantitative data from Western blot analysis can be summarized in a table for clear comparison between different treatment conditions. Densitometric analysis of the protein bands allows for the quantification of changes in LC3-II and p62 levels relative to a loading control.
Note: The following data is illustrative and serves as an example of how to present quantitative results. Specific values will vary depending on the cell type, experimental conditions, and the densitometry software used.
| Treatment Group | This compound (µM) | LC3-II / β-actin (Relative Densitometry Units) | p62 / β-actin (Relative Densitometry Units) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound | 1 | 1.85 ± 0.21 | 0.65 ± 0.08 |
| This compound | 5 | 2.50 ± 0.28 | 0.40 ± 0.06 |
| This compound | 10 | 2.95 ± 0.33 | 0.25 ± 0.04 |
Mandatory Visualizations
Signaling Pathway
Caption: Overview of the core autophagy signaling pathway and the point of intervention by this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for assessing autophagy flux using this compound.
Experimental Protocols
Protocol 1: Assessment of Autophagy Flux by Western Blotting
This protocol details the measurement of LC3-II and p62 protein levels in cell lysates following treatment with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (Cathepsin L inhibitor)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment:
-
Allow cells to adhere overnight.
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (e.g., DMSO).
-
Remove the old medium and add the medium containing this compound or vehicle control.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel appropriate for resolving LC3-I and LC3-II (e.g., 12-15% acrylamide).
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B, p62, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the LC3-II and p62 bands to the loading control.
-
Calculate the fold change in protein levels relative to the vehicle control.
-
Protocol 2: Assessment of Autophagy by Fluorescence Microscopy
This protocol describes the visualization and quantification of LC3 puncta, which represent autophagosomes, in cells treated with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Glass-bottom dishes or coverslips
-
This compound
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-LC3B
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a suitable density.
-
Cell Treatment: Treat cells with this compound as described in Protocol 1, step 2.
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
-
Data Analysis:
-
Count the number of LC3 puncta per cell.
-
Quantify the average number of puncta per cell for each treatment group. A minimum of 50-100 cells should be analyzed per condition.
-
Statistical analysis should be performed to determine the significance of any observed changes.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for utilizing the cathepsin L inhibitor, this compound, to investigate autophagic flux. By combining the use of this chemical modulator with standard protein analysis and imaging techniques, researchers can gain valuable insights into the role of lysosomal proteases in the regulation of autophagy. This approach is well-suited for basic research applications and for the preliminary screening of compounds that may modulate autophagy for therapeutic purposes.
References
Troubleshooting & Optimization
troubleshooting Z-FY-CHO insolubility in media
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the cathepsin L inhibitor, Z-FY-CHO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for preparing a stock solution of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1] It is crucial to use a fresh, anhydrous grade of DMSO, as the presence of water in hygroscopic DMSO can significantly impair the solubility of the product.[1]
Q2: I am observing precipitation after adding my this compound stock solution to the cell culture media. What could be the cause?
A2: Precipitation of this compound upon addition to aqueous cell culture media can be attributed to several factors:
-
Poor initial dissolution: The compound may not have been fully dissolved in DMSO.
-
High final concentration: The final concentration of this compound in your media may exceed its solubility limit in the aqueous environment.
-
Interaction with media components: Components in the serum or the basal media itself, such as salts and proteins, can interact with the compound and cause it to precipitate.[2]
-
Low temperature of media: Adding a concentrated stock solution to cold media can decrease its solubility.
Q3: How can I troubleshoot the precipitation of this compound in my cell culture media?
A3: Please refer to the troubleshooting workflow below. A systematic approach is key to identifying and resolving the issue.
Troubleshooting Guide: this compound Insolubility in Media
If you are experiencing precipitation of this compound in your cell culture media, follow these steps to identify and resolve the issue.
Step 1: Verify Stock Solution Preparation
Ensure your this compound stock solution is prepared correctly.
-
Action: Re-prepare the stock solution using fresh, anhydrous DMSO.[1] Use sonication or gentle warming (if the compound's stability allows) to ensure complete dissolution.
-
Verification: Visually inspect the stock solution for any undissolved particles before proceeding.
Step 2: Optimize Dilution into Media
The method of dilution can significantly impact solubility.
-
Action: Warm the cell culture media to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.
-
Experiment: Test a serial dilution of your stock solution to determine the highest workable concentration that does not cause immediate precipitation.
Step 3: Investigate Media Components
If precipitation persists, a component in the media may be the cause.
-
Serum Interaction: Peptides and small molecules can bind to proteins like albumin in fetal bovine serum (FBS), leading to precipitation.[2]
-
Test: Prepare a small batch of your final this compound concentration in serum-free media. If no precipitation occurs, serum is the likely culprit.
-
Solution: Consider reducing the serum concentration or treating your cells with this compound in serum-free media for the duration of the experiment, if your cell line can tolerate it.[2]
-
-
Basal Media Interaction: In rare cases, salts or other components in the basal media can cause precipitation.[2]
-
Test: Prepare the this compound solution in a simple buffer like PBS to see if the issue persists.
-
Quantitative Data Summary
The following table summarizes key quantitative information for working with this compound.
| Parameter | Value | Source |
| Molecular Weight | 446.50 g/mol | [1] |
| Recommended Solvent | DMSO | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | [1][3] |
| Working Concentration | 1-20 µM (in ARCaP-M cells for 72h) | [4] |
| In Vitro Solubility in DMSO | 100 mg/mL (223.96 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.[3]
-
Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial and, if necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[1]
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][3]
Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for this compound insolubility in cell culture media.
References
Technical Support Center: Optimizing Z-FY-CHO Incubation Time for Apoptosis Induction
Welcome to the technical support center for the use of Z-FY-CHO, a potent cathepsin L inhibitor, in apoptosis induction experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for inducing apoptosis with this compound?
A1: The optimal incubation time for this compound is highly dependent on the cell type, its proliferation rate, and the concentration of the inhibitor used. Generally, effects on apoptosis are observed within a 24 to 72-hour window. It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental model.
Q2: Why am I not observing a significant increase in apoptosis after this compound treatment?
A2: Several factors could contribute to this observation:
-
Suboptimal Incubation Time: The incubation period may be too short for apoptosis to be initiated and detected. Conversely, if the incubation is too long, cells may have already undergone apoptosis and subsequent secondary necrosis, which can lead to a loss of apoptotic signal in some assays.
-
Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit cathepsin L and induce apoptosis. A dose-response experiment is recommended to identify the optimal concentration.
-
Cell Line Resistance: Some cell lines may be resistant to apoptosis induction by cathepsin L inhibition alone. In such cases, this compound may be more effective as a sensitizer to other apoptotic stimuli.
-
Assay Sensitivity: The chosen apoptosis detection method may not be sensitive enough to detect early apoptotic events. Consider using a combination of assays to assess different apoptotic markers.
Q3: Can this compound be used in combination with other apoptosis-inducing agents?
A3: Yes, this compound can potentiate the apoptotic effects of other treatments. By inhibiting cathepsin L, this compound can lower the threshold for apoptosis induction by various stimuli, including chemotherapeutic drugs and radiation.
Q4: How does inhibition of cathepsin L by this compound lead to apoptosis?
A4: The precise mechanism can be cell-type dependent. However, inhibition of cathepsin L, a lysosomal protease, can lead to the accumulation of its substrates and lysosomal dysfunction. This can trigger cellular stress pathways, leading to the release of pro-apoptotic factors from the mitochondria and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background apoptosis in control group | Cell culture stress (e.g., over-confluency, nutrient depletion). | Ensure optimal cell culture conditions and use cells in the logarithmic growth phase. |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for contamination. | |
| No significant difference between treated and control groups | Insufficient incubation time or inhibitor concentration. | Perform a time-course (e.g., 12, 24, 48, 72 hours) and dose-response (e.g., 1-20 µM) experiment.[1] |
| Cell line is resistant to this compound-induced apoptosis. | Consider using this compound in combination with another pro-apoptotic agent. | |
| High variability between replicates | Inconsistent cell seeding density or treatment application. | Ensure accurate and consistent cell counting, seeding, and reagent addition. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Loss of adherent cells during staining | Harsh washing steps. | Be gentle during washing steps and consider collecting the supernatant which may contain apoptotic cells. |
Data Presentation
Time-Dependent Induction of Apoptosis by this compound
The following table summarizes representative data from a time-course experiment to determine the optimal incubation time for apoptosis induction with 10 µM this compound in a hypothetical cancer cell line, as measured by Annexin V/PI staining and flow cytometry.
| Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 12 | 5.2 ± 0.7 | 2.1 ± 0.4 | 7.3 ± 1.1 |
| 24 | 15.8 ± 1.2 | 4.5 ± 0.6 | 20.3 ± 1.8 |
| 48 | 28.3 ± 2.1 | 10.2 ± 1.5 | 38.5 ± 3.6 |
| 72 | 18.6 ± 1.9 | 25.4 ± 2.8 | 44.0 ± 4.7 |
Data are presented as mean ± standard deviation from three independent experiments. This is a hypothetical dataset for illustrative purposes.
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time for Apoptosis Induction
Objective: To determine the optimal incubation time for this compound to induce apoptosis in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
96-well or 6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the final time point. Allow cells to adhere overnight.
-
Treatment: Treat cells with a predetermined optimal concentration of this compound (e.g., 10 µM). Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells for various time points (e.g., 12, 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution.
-
Collect the supernatant, as it may contain detached apoptotic cells.
-
Combine the detached cells and the supernatant and centrifuge to pellet the cells.
-
For suspension cells, directly pellet the cells by centrifugation.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls for setting compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000) for each sample.
-
-
Data Analysis:
-
Gate on the cell population based on forward and side scatter properties.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Plot the percentage of apoptotic cells against the incubation time to determine the optimal time point.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: Workflow for optimizing this compound incubation time.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low apoptosis induction.
References
Technical Support Center: Z-FY-CHO in Western Blotting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results when using Z-FY-CHO in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Z-Phe-Tyr-CHO) is a potent, cell-permeable inhibitor of cathepsin L (CTSL). It functions as an aldehyde, which allows it to form a reversible covalent bond with the active site cysteine of the protease, thereby blocking its activity. While it is highly specific for cathepsin L, it can also inhibit other related proteases, such as calpains, at higher concentrations.
Q2: What are the common causes of inconsistent results in Western blots when using this compound?
Inconsistent results can stem from several factors, including:
-
Inhibitor Preparation and Storage: Improper dissolution or storage of this compound can lead to loss of activity.
-
Experimental Conditions: Variations in inhibitor concentration, incubation time, and cell density can significantly impact the outcome.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound.[1]
-
Antibody Specificity: The primary antibody may not be specific to the target protein or may cross-react with other proteins.
-
General Western Blotting Technique: Issues with protein extraction, quantification, gel electrophoresis, transfer, and antibody incubations are common sources of error.[2][3]
Troubleshooting Guide
Problem: No decrease in the target protein band intensity after this compound treatment.
| Possible Cause | Suggested Solution |
| Inactive Inhibitor | Prepare fresh this compound stock solution in DMSO. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4] Avoid repeated freeze-thaw cycles. |
| Insufficient Inhibitor Concentration or Incubation Time | Optimize the concentration and incubation time for your specific cell line and experimental conditions. Perform a dose-response and time-course experiment to determine the optimal parameters. |
| Low Cell Permeability | While this compound is cell-permeable, ensure that the cell monolayer is not overly confluent, which can hinder inhibitor uptake. |
| Target Protein is Not a Substrate for Cathepsin L or Calpain | Confirm from the literature that your protein of interest is indeed a substrate for the proteases inhibited by this compound. |
| Antibody Issues | Use a well-validated antibody specific for your target protein. Run appropriate controls, such as a positive control lysate from cells known to express the protein and a negative control. |
Problem: High background on the Western blot.
| Possible Cause | Suggested Solution |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[5] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal dilution that provides a strong signal with minimal background.[6] |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Adding a detergent like Tween-20 to the wash buffer can also help.[7] |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any precipitates. |
Problem: Appearance of unexpected bands.
| Possible Cause | Suggested Solution |
| Off-Target Effects of this compound | At higher concentrations, this compound can inhibit other proteases, leading to changes in the levels of other proteins. Use the lowest effective concentration of the inhibitor. |
| Non-Specific Antibody Binding | See "High background" troubleshooting. Ensure the primary antibody is specific. Consider using a monoclonal antibody for higher specificity.[2] |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent degradation.[8] |
Quantitative Data Summary
The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific experimental goals. The following table summarizes concentrations used in published studies.
| Cell Line | This compound Concentration | Treatment Time | Observed Effect | Reference |
| ARCaP-M Prostate Cancer Cells | 1, 5, or 20 µM | 72 h | Decreased expression of vimentin and Snail, increased E-cadherin. | [9] |
| MDA-MB-468 Breast Cancer Cells | 1, 5, or 20 µM | 72 h | Decreased expression of vimentin and Snail, increased E-cadherin. | [1] |
| SH-SY5Y Neuroblastoma Cells | 10 µM | 1 h (pretreatment) | Alleviated cell death induced by 6-OHDA. | [4] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound and Lysate Preparation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
Cell Treatment: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 1-20 µM). Remove the old medium from the cells and replace it with the medium containing this compound. Incubate for the desired time (e.g., 24-72 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay.
Protocol 2: Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
Signaling Pathways and Workflows
Calpain-Mediated Signaling
Calpains are calcium-activated proteases that can be inhibited by this compound at higher concentrations. They are involved in numerous signaling pathways related to cell death and survival.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]
potential off-target effects of Z-FY-CHO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-FY-CHO, a potent cathepsin L inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic peptide aldehyde that acts as a potent, reversible, and specific inhibitor of Cathepsin L (CTSL).[1][2] Cathepsin L is a lysosomal cysteine protease involved in various physiological processes, including protein degradation, antigen presentation, and apoptosis.
Q2: What are the known off-targets of this compound?
While this compound is highly selective for Cathepsin L, it has been shown to exhibit some inhibitory activity against other related cysteine proteases, namely Cathepsin B, Cathepsin K, and Calpain II.[1][3] It is crucial to consider these off-target effects when designing and interpreting experiments.
Q3: My experimental results are inconsistent or unexpected. Could off-target effects of this compound be the cause?
Unexpected results can indeed arise from off-target effects. If you observe phenotypes that cannot be explained by the inhibition of Cathepsin L alone, it is advisable to investigate potential off-target interactions. This guide provides protocols for assessing such effects.
Q4: How can I minimize the potential for off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound as determined by a dose-response experiment.
-
Validate key findings using a secondary, structurally distinct Cathepsin L inhibitor.
-
Employ genetic knockdown or knockout of Cathepsin L (e.g., using siRNA or CRISPR) as an orthogonal approach to confirm that the observed phenotype is on-target.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Toxicity
Possible Cause: Off-target inhibition of other essential proteases, such as other cathepsins or caspases, could lead to unintended apoptosis or cellular toxicity. While this compound is reported to block the activation of caspase-3 and PARP in some contexts, its broader effects on the caspase cascade are not fully elucidated.[2]
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a concentration-response experiment to determine the minimal concentration of this compound required to inhibit Cathepsin L activity without causing significant cytotoxicity.
-
Apoptosis Assays: Conduct assays to measure markers of apoptosis (e.g., caspase activation, annexin V staining) at various concentrations of this compound.
-
Cell Viability Assays: Use assays such as MTT or trypan blue exclusion to assess cell viability across a range of this compound concentrations.
Issue 2: Altered Cell Adhesion or Migration
Possible Cause: Off-target inhibition of calpains, which are involved in cell adhesion and migration, could lead to unexpected changes in these cellular processes.[4][5]
Troubleshooting Steps:
-
Adhesion and Migration Assays: Perform cell adhesion and migration assays (e.g., transwell migration assay) in the presence of varying concentrations of this compound.
-
Calpain Activity Assay: If altered migration is observed, consider performing an in vitro or cell-based calpain activity assay to determine if this compound is inhibiting calpain activity at the concentrations used in your experiments.
-
Western Blot Analysis: Analyze the cleavage of known calpain substrates, such as talin or spectrin, by Western blot to assess in-cell calpain activity.
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the known inhibitory concentrations (IC50) and inhibitory constants (Ki) of this compound against its primary target and known off-targets.
| Target | IC50 (nM) | Ki (nM) | Selectivity (fold vs. Cathepsin L) |
| Cathepsin L | 0.85[1] | 0.052[3] | 1 |
| Cathepsin B | 85.1[1] | - | ~100 |
| Cathepsin K | - | 1.57[3] | ~30 |
| Calpain II | 184[1] | - | ~216 |
Note: A higher IC50 or Ki value indicates lower potency. The selectivity fold is calculated as the ratio of the off-target IC50 or Ki to the Cathepsin L IC50 or Ki.
Experimental Protocols
To investigate potential off-target effects of this compound, researchers can employ several advanced proteomics techniques. Below are detailed methodologies for two such approaches.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a compound with its target protein in a cellular context by measuring changes in the protein's thermal stability upon ligand binding.[6][7]
Methodology:
-
Cell Treatment: Treat intact cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (and potential off-targets) using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct binding to the protein.
Protocol 2: Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics approach that uses activity-based probes to profile the functional state of enzymes in complex proteomes.[8][9]
Methodology:
-
Proteome Preparation: Prepare cell or tissue lysates.
-
Inhibitor Treatment: Incubate the proteome with this compound at various concentrations or a vehicle control.
-
Probe Labeling: Add a broad-spectrum cysteine protease activity-based probe (e.g., a fluorophosphonate probe with a reporter tag like biotin or a fluorophore). This probe will covalently label the active site of cysteine proteases that are not blocked by this compound.
-
Analysis:
-
Gel-based: Separate the labeled proteins by SDS-PAGE and visualize them by in-gel fluorescence scanning. A decrease in fluorescence for a specific protein band in the this compound-treated sample indicates that this compound binds to and inhibits that protein.
-
Mass Spectrometry-based: Enrich the biotin-tagged proteins using streptavidin beads, digest the proteins, and identify and quantify the labeled proteins by LC-MS/MS. This provides a proteome-wide view of this compound's targets.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that could be affected by on-target and off-target inhibition by this compound.
References
- 1. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-Phe-Tyr-CHO - 2BScientific [2bscientific.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The Critical Role of Calpain in Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Z-FY-CHO Application in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing Z-FY-CHO cytotoxicity during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, specific, and reversible inhibitor of cathepsin L, a lysosomal cysteine protease.[1] Its chemical structure includes a peptide backbone (Z-Phe-Tyr) that directs it to the active site of the protease and an aldehyde functional group (-CHO) that reversibly interacts with the catalytic cysteine residue, thereby blocking its activity.
Q2: What are the potential causes of this compound cytotoxicity in long-term cell culture?
The cytotoxicity of this compound in long-term studies can stem from several factors:
-
On-target effects: Prolonged inhibition of cathepsin L can disrupt normal cellular processes such as protein degradation and autophagy, potentially leading to cell death. In some cell types, this compound has been shown to enhance apoptosis in combination with other treatments.[2]
-
Off-target effects: While selective, this compound can inhibit other proteases like cathepsin B and calpain II at higher concentrations.[1]
-
Aldehyde-mediated toxicity: The aldehyde functional group is inherently reactive and can contribute to cytotoxicity through mechanisms such as:
-
Induction of apoptosis: Aldehydes are known to trigger programmed cell death.
-
Oxidative stress: They can increase the production of reactive oxygen species (ROS), leading to cellular damage.
-
-
Compound degradation: The stability of this compound in culture media over extended periods is not well-documented. Degradation products may have their own cytotoxic effects.
Q3: At what concentrations is this compound typically used in cell culture?
Published studies commonly use this compound at concentrations ranging from 1 µM to 20 µM for treatment durations of up to 72 hours. However, for long-term studies, it is crucial to determine the optimal, lowest effective concentration that maintains cathepsin L inhibition while minimizing cytotoxicity.
Q4: How can I determine the optimal concentration of this compound for my long-term experiment?
It is highly recommended to perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for cathepsin L inhibition and the CC50 (half-maximal cytotoxic concentration) for your specific cell line and experimental duration.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides strategies to mitigate cell death and ensure the validity of your long-term experimental results when using this compound.
Problem 1: Excessive Cell Death Observed in this compound Treated Cultures
Possible Causes:
-
Concentration of this compound is too high.
-
Continuous exposure to the aldehyde group is causing toxicity.
-
The inhibitor is degrading into toxic byproducts.
Solutions:
| Strategy | Detailed Explanation |
| Optimize this compound Concentration | Perform a dose-response curve to identify the lowest concentration that effectively inhibits cathepsin L in your specific cell line. |
| Intermittent Dosing | Instead of continuous exposure, consider a pulsed-dosing strategy. For example, treat cells for a specific period (e.g., 24 hours), then replace with fresh media without the inhibitor for a recovery period before re-introducing this compound. |
| Use a Quenching Agent | To neutralize the reactive aldehyde group, consider co-treatment with a quenching agent like glycine. Glycine's primary amine can react with the aldehyde to form a less toxic Schiff base. |
| Regular Media Changes | Frequent media changes (e.g., every 48-72 hours) can help to remove any toxic degradation products of this compound and replenish essential nutrients. |
| Monitor Cell Viability | Regularly assess cell viability using methods such as Trypan Blue exclusion or a quantitative assay like MTT or resazurin. |
Problem 2: Inconsistent or Unreliable Results in Long-Term Assays
Possible Causes:
-
Instability of this compound in culture media.
-
Variability in cell health and density.
Solutions:
| Strategy | Detailed Explanation |
| Fresh Preparation of this compound | Prepare fresh stock solutions of this compound and dilute to the final working concentration immediately before each media change. Avoid repeated freeze-thaw cycles of the stock solution. |
| Consistent Cell Seeding | Ensure a consistent cell seeding density across all experimental and control wells to minimize variability in cell health and response to treatment. |
| Appropriate Controls | Include a vehicle control (e.g., DMSO, if used to dissolve this compound) at the same concentration as in the experimental wells. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol allows for the determination of the half-maximal cytotoxic concentration (CC50) of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 7, 10, or 14 days), ensuring regular media changes with freshly prepared this compound.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Quenching Aldehyde Cytotoxicity with Glycine
This protocol can be adapted for experiments where the continued presence of the aldehyde is not required after a certain point.
Materials:
-
Cells treated with this compound
-
Sterile PBS
-
Sterile glycine solution (e.g., 100 mM in PBS)
-
Complete cell culture medium
Procedure:
-
This compound Treatment: Treat cells with this compound for the desired duration.
-
Removal of Inhibitor: Aspirate the medium containing this compound.
-
Glycine Quenching: Wash the cells once with sterile PBS. Add the sterile glycine solution to the cells and incubate for 15-30 minutes at room temperature.
-
Washing: Aspirate the glycine solution and wash the cells three times with sterile PBS to remove any residual glycine and reaction byproducts.
-
Continue Experiment: Add fresh, complete cell culture medium and continue with the long-term study.
Data Summary
Table 1: Selectivity of this compound
| Protease | IC50 (nM) |
| Cathepsin L | 0.85 |
| Cathepsin B | 85.1 |
| Calpain II | 184 |
Data from Echelon Biosciences.[1]
Table 2: Alternative Cathepsin L Inhibitors
While specific long-term cytotoxicity data is limited, the following are alternative cathepsin L inhibitors. Researchers should empirically determine their suitability and cytotoxicity for long-term studies.
| Inhibitor | Type | Notes |
| Odanacatib | Non-peptidic, reversible, and selective cathepsin K inhibitor with some activity against cathepsin L. | May offer a different cytotoxicity profile due to its non-peptidic nature. |
| CA-074 | Peptidic, irreversible inhibitor of cathepsin B, with some reported effects on cathepsin L. | Irreversible nature may lead to cumulative toxicity. |
| Leupeptin | Natural, reversible serine and cysteine protease inhibitor, including cathepsin L. | Broad specificity may lead to more off-target effects. |
Visualizations
Caption: Experimental workflow for long-term studies with this compound.
Caption: Troubleshooting logic for addressing this compound cytotoxicity.
References
Z-FY-CHO stability issues in cell culture medium
Welcome to the technical support center for Z-FY-CHO, a potent and specific inhibitor of Cathepsin L. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in cell culture applications. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a reversible peptidyl aldehyde inhibitor of Cathepsin L (CTSL).[1] Its primary mechanism of action is to specifically bind to and inhibit the proteolytic activity of CTSL, a lysosomal cysteine protease involved in protein degradation and turnover.[1][2] Inhibition of CTSL can impact various cellular processes, including apoptosis, autophagy, and the epithelial-mesenchymal transition (MET).[3][4]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[4][5] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to the desired concentration. For example, a 10 mM stock solution can be prepared by dissolving 4.47 mg of this compound (Molecular Weight: 446.50 g/mol ) in 1 mL of DMSO.[5] It may be necessary to use an ultrasonic bath to fully dissolve the compound.[5]
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Format | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[4] |
| DMSO Stock Solution | -80°C | Up to 1 year[4] |
| -20°C | Up to 1 month[3][4] |
Important: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][4] Before use, allow vials to equilibrate to room temperature for at least one hour.[6]
Troubleshooting Guide: Stability Issues in Cell Culture Medium
Researchers may encounter stability issues such as precipitation or degradation when this compound is diluted from a DMSO stock into aqueous cell culture medium.
Issue 1: Precipitation upon dilution in cell culture medium.
Possible Cause: this compound is a hydrophobic compound, and rapid changes in solvent polarity when diluting a concentrated DMSO stock into aqueous medium can cause it to precipitate.[7] Components in the media, such as salts and proteins, can also interact with the compound, leading to the formation of insoluble complexes.[7]
Troubleshooting Steps:
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, perform serial dilutions in pre-warmed (37°C) medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid mixing.[7]
-
Adjust Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always determine the maximum DMSO tolerance for your specific cell line in a pilot experiment.
-
Serum Considerations: The presence of fetal bovine serum (FBS) can sometimes help to stabilize small molecules and prevent precipitation through protein binding.[8] However, interactions can be compound-specific. Test the solubility in both serum-free and serum-containing media.
-
Formulation Strategies: For persistent precipitation issues, consider using formulation aids. For in vivo studies, formulations with PEG300, Tween-80, or corn oil have been used to improve solubility.[3][4] While not directly applicable to cell culture, these demonstrate strategies to overcome hydrophobicity.
Issue 2: Loss of biological activity over time.
Possible Cause: this compound, being a peptidyl aldehyde, may be susceptible to degradation in the aqueous environment of cell culture medium, especially at 37°C over extended incubation periods. Aldehyde groups can be prone to oxidation or other chemical modifications.
Troubleshooting Steps:
-
Minimize Exposure Time: Prepare fresh working solutions of this compound in cell culture medium immediately before each experiment. For long-term experiments, consider replenishing the medium with freshly diluted inhibitor at regular intervals.
-
Assess Compound Stability: It is recommended to determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). An experimental workflow for this is provided below.
-
Include Proper Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to ensure that any observed effects are due to the inhibitor and not the solvent.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Cell Culture Medium
This protocol helps determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions of the stock solution in DMSO.
-
In a 96-well plate, add 99 µL of your cell culture medium to each well.
-
Add 1 µL of each this compound dilution in DMSO to the wells to achieve a range of final concentrations (e.g., 1 µM to 100 µM), ensuring the final DMSO concentration is constant (1%).
-
Include controls: Medium with 1% DMSO only (Negative Control) and medium only (Blank).
-
Incubate the plate under your experimental conditions (e.g., 37°C) for a set period (e.g., 2 hours).
-
Visually inspect the wells for any signs of precipitation using a light microscope.
-
Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance/scattering compared to the negative control indicates precipitation.
-
The highest concentration without a significant increase in absorbance/scattering is the kinetic solubility.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol allows for the evaluation of the chemical stability of this compound over the course of a typical experiment.
Materials:
-
This compound
-
Your specific cell culture medium
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS or HPLC system
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use.
-
Aliquot the solution into multiple sterile tubes.
-
Place the tubes in a 37°C incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by LC-MS/MS or HPLC to quantify the remaining amount of intact this compound.
-
Plot the concentration of this compound versus time to determine its stability profile and half-life in your specific medium.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture medium.
Caption: Experimental workflow to assess the stability of this compound.
Caption: Inhibition of Cathepsin L signaling by this compound.
References
- 1. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound|167498-29-5|COA [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting LC3-II Levels with Z-FY-CHO
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using Z-FY-CHO in autophagy studies and observing unexpected changes in LC3-II levels.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on LC3-II levels?
A1: this compound is a potent and specific inhibitor of Cathepsin L (CTSL), a lysosomal protease.[1][2] Cathepsin L is involved in the degradation of autolysosomal contents.[3] Therefore, the expected effect of treating cells with this compound is an increase in LC3-II levels. This is because the inhibition of CTSL impairs the degradation of autophagosomes, leading to their accumulation.[3][4] Some studies have shown that this compound treatment leads to higher LC3-II and lower p62 expression, indicating an enhancement of autophagic activity.[1][5]
Q2: I treated my cells with this compound and saw a significant increase in LC3-II. Does this confirm autophagy induction?
A2: Not necessarily. While an increase in LC3-II is a key indicator of autophagy, it can signify one of two things: an induction of autophagosome formation or a blockage in the downstream degradation of autophagosomes (autophagic flux).[6][7] Since this compound inhibits a lysosomal protease, the observed increase in LC3-II is likely due to the latter – a blockage of autophagic flux. To confirm true autophagy induction (an increase in the rate of autophagosome formation), you must perform an autophagic flux assay.[8][9]
Q3: How do I perform an autophagic flux assay?
A3: An autophagic flux assay is essential to distinguish between autophagy induction and blockage.[7] The most common method involves comparing LC3-II levels in the presence and absence of a lysosomal inhibitor. Since this compound itself acts as a lysosomal inhibitor by targeting Cathepsin L, you can assess the flux by comparing your experimental conditions. A typical setup would include:
-
Untreated control cells.
-
Cells treated with a known autophagy inducer (e.g., rapamycin or starvation).
-
Cells treated with this compound alone.
-
Cells treated with the autophagy inducer and this compound.
By comparing the LC3-II levels across these conditions, you can determine if your treatment of interest is truly inducing autophagy. For a more definitive flux measurement, you can use other lysosomal inhibitors like Bafilomycin A1 or Chloroquine in parallel.[10]
Q4: I don't see any change in LC3-II levels after this compound treatment. What could be the reason?
A4: Several factors could lead to a lack of change in LC3-II levels:
-
Low Basal Autophagy: The cell type you are using may have a very low basal level of autophagy. If there are very few autophagosomes to begin with, inhibiting their degradation will not lead to a significant accumulation of LC3-II.
-
Inactive Compound: Ensure that your this compound is active and used at an effective concentration.
-
Experimental Conditions: The duration of treatment may be too short. An accumulation of LC3-II may take several hours.
-
Compensatory Mechanisms: Cells may have redundant or compensatory pathways for protein degradation that are not inhibited by this compound.
-
Technical Issues: Problems with your Western blot procedure, such as inefficient protein transfer or inactive antibodies, could also be a factor.
Q5: Could a decrease in LC3-II levels upon this compound treatment ever be an expected outcome?
A5: A decrease in LC3-II levels would be a very unexpected result, as this compound's primary role as a Cathepsin L inhibitor should lead to the accumulation of autophagosomes.[3] If you observe a decrease, it is crucial to troubleshoot your experiment. Possible, though less likely, biological explanations could involve complex feedback loops or off-target effects of the compound at the concentration used. However, technical error should be the first suspect.
Troubleshooting Guide
| Observed Problem | Possible Causes | Recommended Solutions |
| No change in LC3-II levels with this compound | 1. Low basal autophagic activity in the cell line. 2. Insufficient concentration or duration of this compound treatment. 3. Inactive this compound compound. 4. Technical issues with Western blotting. | 1. Use a positive control for autophagy induction (e.g., starvation, rapamycin) to confirm the cells are capable of undergoing autophagy. 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. Verify the activity of your this compound stock. 4. Troubleshoot your Western blot protocol (see detailed protocol below). |
| High variability in LC3-II levels between replicates | 1. Inconsistent cell seeding density. 2. Variation in treatment application. 3. Uneven protein loading in Western blot. | 1. Ensure consistent cell numbers are plated for each experiment. 2. Be precise with the timing and application of treatments. 3. Perform a protein quantification assay (e.g., BCA) and use a reliable loading control (e.g., GAPDH, β-actin). |
| LC3-II band is faint or undetectable | 1. Low level of autophagy. 2. Insufficient protein loaded on the gel. 3. Poor antibody quality or concentration. 4. Inefficient protein transfer. | 1. Induce autophagy with a known stimulus to confirm the detection system is working. 2. Load a higher amount of protein (20-40 µg of total cell lysate). 3. Use a validated LC3 antibody at the recommended dilution. 4. Optimize your Western blot transfer conditions (time, voltage). |
| Unexpected decrease in LC3-II levels | 1. Technical error in sample loading or quantification. 2. Off-target effects of this compound at high concentrations. 3. Cell death is occurring, leading to protein degradation. | 1. Carefully re-examine your loading controls and repeat the experiment. 2. Perform a dose-response experiment and assess cell viability (e.g., with a Trypan Blue exclusion assay). 3. Check for markers of apoptosis (e.g., cleaved caspase-3). |
Experimental Protocols
Western Blotting for LC3-I/II Detection
-
Cell Lysis:
-
Culture and treat cells as per your experimental design.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix a calculated volume of cell lysate (typically 20-30 µg of protein) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a 12-15% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Perform the transfer at 100V for 60-90 minutes or overnight at 30V at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the LC3-II band intensity to a loading control like GAPDH or β-actin.
-
Visualizations
Caption: The autophagic pathway and the point of intervention for this compound.
Caption: A typical experimental workflow for analyzing LC3-II levels by Western blot.
Caption: A logical flowchart for troubleshooting unexpected LC3-II results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Inhibition of cathepsins B and L leads to LC3 accumulation. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Activated cathepsin L is associated with the switch from autophagy to apoptotic death of SH-SY5Y cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breakdown: Interpreting LC3 Antibody WB Results | Antibody News: Novus Biologicals [novusbio.com]
- 10. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
Technical Support Center: Z-FY-CHO In Vivo Experiments
Welcome to the technical support center for Z-FY-CHO. This resource is designed to help you navigate the common challenges and sources of variability encountered during in vivo experiments. Below you will find frequently asked questions and detailed troubleshooting guides to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: this compound is a hydrophobic molecule with low aqueous solubility. The recommended starting vehicle for oral (PO) or intraperitoneal (IP) administration in mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (pH 7.4) . It is critical to prepare this formulation fresh before each use. See the table below for solubility data in common vehicles.
Table 1: this compound Solubility in Preclinical Vehicles
| Vehicle Composition | Solubility (mg/mL) at 25°C | Observations |
|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 15 mg/mL | Clear, stable solution for >4 hours |
| 0.5% Methylcellulose, 0.2% Tween-80 in Water | < 1 mg/mL | Suspension, requires constant agitation |
| 20% Captisol® in Water | 5 mg/mL | Clear solution, suitable for IV |
| Corn Oil | 8 mg/mL | Clear solution, PO administration only |
Q2: How can I confirm that this compound is engaging its target, Kinase X (KX), in vivo?
A2: Target engagement can be confirmed by measuring the phosphorylation status of a direct downstream substrate of KX, such as p-SUBSTRATE-Y (p-SY). We recommend collecting tumor or tissue samples at various time points after a single dose of this compound (e.g., 2, 8, and 24 hours) and performing a Western Blot or ELISA to quantify the levels of p-SY relative to total SUBSTRATE-Y. A significant reduction in p-SY indicates target engagement.
Q3: What is the general pharmacokinetic (PK) profile of this compound in mice?
A3: this compound exhibits moderate oral bioavailability. Following a single 50 mg/kg oral dose using the recommended vehicle, peak plasma concentration (Cmax) is typically observed around 2 hours post-dose. The data below represents an average profile, but high inter-animal variability can occur.
Table 2: Average Pharmacokinetic Parameters for this compound in Mice (50 mg/kg PO)
| Parameter | Mean Value | Standard Deviation |
|---|---|---|
| Cmax (ng/mL) | 1850 | ± 450 |
| Tmax (hr) | 2 | ± 0.5 |
| AUC (0-24h) (ng·hr/mL) | 12500 | ± 3200 |
| Half-life (t½) (hr) | 6.5 | ± 1.8 |
Troubleshooting Guides
Problem 1: High Variability in Anti-Tumor Efficacy Across Animals in the Same Treatment Group
You are dosing a cohort of tumor-bearing mice with this compound at the same level, but the tumor growth inhibition (TGI) ranges from 20% to 80%. This is a common issue stemming from variability in drug exposure.
Logical Flow for Troubleshooting Efficacy Variability
Caption: Workflow for diagnosing the root cause of inconsistent anti-tumor efficacy.
Troubleshooting Steps:
-
Verify Formulation: Inconsistent preparation of the dosing solution is a primary cause of variable exposure. Ensure the solution is prepared fresh and is homogenous. See Protocol 1 for the validated method.
-
Conduct a Satellite PK/PD Study: In a small, parallel cohort of animals (3-5 mice), administer the same dose of this compound.
-
Collect blood samples at key time points (e.g., 2 and 8 hours) to measure plasma concentration.
-
At the end of the study, collect tumor tissue to measure target engagement (p-SY levels).
-
-
Correlate Exposure with Efficacy: Plot the individual animal's drug exposure (AUC or Cmax) against its tumor growth inhibition. A strong positive correlation suggests that the efficacy variability is driven by inconsistent drug levels. If there is no correlation, the issue may lie with the biological model (e.g., tumor heterogeneity).
Problem 2: Significant Body Weight Loss (>15%) in the this compound Treatment Group
Unexpected toxicity can confound efficacy studies and may be related to the compound itself or the vehicle.
Troubleshooting Steps:
-
Dose De-escalation Study: The initial dose may be too close to the Maximum Tolerated Dose (MTD). Run a short (5-7 day) study with lower doses (e.g., 75%, 50%, and 25% of the current dose) to identify a better-tolerated dose that still maintains efficacy.
-
Vehicle Control Group: Always include a group of animals that receives the vehicle only. If the vehicle control group also shows weight loss or other adverse effects, the vehicle itself may be the cause. Consider alternative formulations from Table 1 .
-
Check for Off-Target Activity: this compound is an inhibitor of Kinase X. However, at high concentrations, it may inhibit other kinases. This can be investigated through in vitro kinase screening panels.
Hypothetical Signaling Pathway for Kinase X
Caption: this compound inhibits Kinase X, blocking downstream signaling for tumor growth.
Experimental Protocols
Protocol 1: Preparation and QC of this compound Dosing Formulation
Objective: To prepare a stable and homogenous 10 mg/mL dosing solution of this compound in the recommended vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile 15 mL conical tubes
-
Vortex mixer and sonicating water bath
Methodology:
-
Calculate the required volume for your study. For 10 mice receiving 10 mg/kg at a dosing volume of 10 mL/kg, you will need approximately 2.5 mL total volume, assuming an average mouse weight of 25g. Prepare at least 3 mL to account for losses.
-
To a sterile 15 mL conical tube, add 30 mg of this compound powder.
-
Add 300 µL of DMSO. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. This is your stock concentrate.
-
Add 1200 µL of PEG300 to the tube. Vortex for 1 minute.
-
Add 150 µL of Tween-80. Vortex for 1 minute. The solution may appear viscous.
-
Slowly add 1350 µL of saline to the tube while vortexing. Add the saline dropwise to prevent precipitation.
-
Once all components are added, sonicate the final solution in a water bath for 5-10 minutes to ensure complete homogeneity.
-
Quality Control (QC): Before dosing, visually inspect the solution. It should be clear and free of any precipitates. If precipitation is observed, do not use it. Prepare a fresh batch. The solution is stable at room temperature for up to 4 hours.
Technical Support Center: Ensuring Complete Inhibition of Cathepsin L with Z-FY-CHO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Z-FY-CHO for the complete inhibition of cathepsin L. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit cathepsin L?
This compound, also known as Z-Phe-Tyr-CHO, is a potent and selective inhibitor of cathepsin L. It functions as a reversible peptidyl aldehyde inhibitor, targeting the active site of the enzyme.[1] The aldehyde group of this compound interacts with the active site cysteine residue of cathepsin L, leading to its inhibition.
Q2: What is the recommended storage and handling for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to two years. Stock solutions prepared in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour.[3]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO at concentrations up to 100 mg/mL (223.96 mM), though ultrasonic treatment may be necessary for complete dissolution.[4] It is sparingly soluble in ethanol and insoluble in water.
Q4: What is the selectivity of this compound for cathepsin L?
This compound exhibits high selectivity for cathepsin L. Its inhibitory activity against cathepsin B and calpain II is significantly lower, with reported IC50 values of 85.1 nM and 184 nM, respectively, compared to 0.85 nM for cathepsin L.[1]
Q5: Can this compound inhibit other proteases, such as caspases?
Yes, there is evidence to suggest that this compound can have off-target effects, particularly on caspases. Studies have shown that this compound can block the activation of caspase-3 and PARP.[2] This is an important consideration when interpreting experimental results, especially in studies related to apoptosis.
Troubleshooting Guide
Issue: Incomplete or No Inhibition of Cathepsin L Activity
This is a common issue that can arise from several factors. Follow this guide to troubleshoot your experiment.
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | - Ensure proper storage of this compound powder and stock solutions as per the recommendations. - Prepare fresh stock solutions if degradation is suspected. Avoid repeated freeze-thaw cycles.[2] |
| Incorrect Inhibitor Concentration | - Verify the calculations for your working solution concentration. - Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A typical starting concentration for in vitro assays is in the low nanomolar range, while for cell-based assays, concentrations ranging from 1 to 20 µM have been used. |
| Suboptimal Assay Conditions | - pH: Cathepsin L is a lysosomal protease with optimal activity at an acidic pH (typically pH 5.5). Ensure your assay buffer is within the optimal pH range. - Reducing Agent: Cysteine proteases like cathepsin L require a reducing agent (e.g., DTT) in the assay buffer to maintain the active site cysteine in a reduced state. Confirm the presence and appropriate concentration of a reducing agent. |
| High Substrate Concentration | - If using a competitive inhibitor like this compound, a high concentration of the substrate can compete with the inhibitor for binding to the enzyme's active site. - Determine the Michaelis-Menten constant (Km) for your substrate and use a substrate concentration around or below the Km value. |
| Enzyme Activity Issues | - Confirm the activity of your cathepsin L enzyme using a positive control (an active enzyme preparation without inhibitor). - Ensure the enzyme has not been inactivated due to improper storage or handling. |
| Off-Target Effects or Alternative Pathways | - In cell-based assays, the observed biological effect may not be solely due to cathepsin L inhibition. Consider the potential off-target effects of this compound, such as caspase inhibition.[2] - Use specific controls, such as a negative control compound or siRNA-mediated knockdown of cathepsin L, to confirm that the observed effect is specific to cathepsin L inhibition. |
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Target Enzyme | IC50 Value | Reference |
| Cathepsin L | 0.85 nM | [1] |
| Cathepsin B | 85.1 nM | [1] |
| Calpain II | 184 nM | [1] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Allow the this compound vial to warm to room temperature for at least one hour before opening.[3]
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.47 mg of this compound (MW: 446.50 g/mol ) in 1 mL of DMSO.
-
If necessary, use an ultrasonic bath to ensure complete dissolution.[4]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2][3]
2. In Vitro Cathepsin L Inhibition Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Materials:
-
Recombinant human cathepsin L
-
This compound
-
Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a working solution of recombinant cathepsin L in pre-chilled assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cathepsin L solution to each well.
-
Add the this compound dilutions to the respective wells. Include a positive control (enzyme only) and a negative control (buffer only).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the cathepsin L substrate solution in the assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm (for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
3. Western Blot Analysis of Cathepsin L Inhibition in Cells
This protocol provides a general workflow for assessing the effect of this compound on cathepsin L levels in cell lysates.
-
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cathepsin L
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cathepsin L antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on cathepsin L protein levels.
-
Visualizations
Caption: Workflow for an in vitro cathepsin L inhibition assay.
Caption: Role of cathepsin L in ECM degradation and its inhibition.
References
Validation & Comparative
validating the inhibitory activity of Z-FY-CHO on cathepsin L
A comprehensive analysis of the inhibitory activity of Z-FY-CHO on cathepsin L, benchmarked against other commercially available inhibitors. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their research.
This compound, a synthetic peptide aldehyde, has demonstrated potent and highly selective inhibitory activity against cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes, including tumor metastasis. This guide presents a comparative analysis of this compound's inhibitory efficacy against other known cathepsin L inhibitors, supported by quantitative data and detailed experimental methodologies.
Comparative Inhibitory Activity
The inhibitory potency of this compound against cathepsin L and its selectivity over other related proteases are summarized in the table below. The data highlights this compound's superior performance, characterized by a low nanomolar IC50 value for cathepsin L.
| Inhibitor | Target | IC50 / Ki Value | Selectivity |
| This compound | Cathepsin L | 0.85 nM (IC50) [1][2] | Cathepsin B (IC50 = 85.1 nM), Calpain II (IC50 = 184 nM)[1][2] |
| SID 26681509 | Cathepsin L | 56 nM (IC50)[3][4] | Selective against papain and cathepsins B, G, K, S, and V[3] |
| Balicatib (AAE581) | Cathepsin K | 48 nM (IC50 for Cat L)[4] | Cathepsin K (IC50 = 22 nM), Cathepsin B (IC50 = 61 nM), Cathepsin S (IC50 = 2900 nM)[4] |
| CLIK-148 | Cathepsin L | Not specified | Highly selective and irreversible[4] |
| Z-FA-FMK | Cathepsin B & L | Not specified | Potent inhibitor of both Cathepsin B and L[4] |
| Cathepsin K inhibitor 6 | Cathepsin K | 0.05 µM (IC50 for Cat L)[4] | Cathepsin K (IC50 = 17 nM), Cathepsin B (IC50 = 0.3 µM)[4] |
| 3-Epiursolic Acid | Cathepsin L | 6.5 µM (IC50), 19.5 µM (Ki)[4] | No obvious effect on cathepsin B[4] |
Experimental Validation of Inhibitory Activity
The inhibitory activity of this compound and other compounds on cathepsin L can be validated using a fluorometric assay. This method measures the enzymatic activity of cathepsin L by detecting the fluorescence generated from the cleavage of a specific substrate.
Experimental Protocol: Fluorometric Cathepsin L Inhibition Assay
This protocol outlines the steps to determine the inhibitory potency of a compound against purified cathepsin L.
Materials:
-
Purified human Cathepsin L
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Prepare serial dilutions of the test inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well black microplate, add 25 µL of the diluted test inhibitor solutions to the respective wells.
-
For the positive control (no inhibition), add 25 µL of assay buffer with the same final DMSO concentration as the inhibitor wells.
-
For the negative control (blank), add 50 µL of assay buffer.
-
Add 25 µL of a pre-diluted solution of purified cathepsin L to all wells except the negative control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the negative control from all other rates.
-
Normalize the data by setting the rate of the positive control (enzyme without inhibitor) to 100%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow
The following diagram illustrates the key steps involved in validating the inhibitory activity of a compound against cathepsin L.
Caption: Workflow for Cathepsin L Inhibition Assay.
Signaling Pathway Context
Cathepsin L plays a crucial role in various cellular signaling pathways, particularly in cancer progression. Its proteolytic activity can degrade components of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis. Furthermore, cathepsin L can process and activate other proteins involved in cell growth and apoptosis. The inhibition of cathepsin L by compounds like this compound can disrupt these pathological processes.
Caption: Inhibition of Cathepsin L by this compound disrupts cancer progression pathways.
References
- 1. Z-Phe-Tyr-CHO - 2BScientific [2bscientific.com]
- 2. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Z-FY-CHO and Other Cathepsin L Inhibitors for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of Z-FY-CHO (Z-Phe-Tyr-CHO), a potent and specific inhibitor of cathepsin L (CTSL), with other notable CTSL inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of inhibitor efficacy, selectivity, and underlying mechanisms of action, supported by experimental data.
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein degradation and immune responses.[1] Its dysregulation is implicated in numerous pathologies such as cancer, making it a significant target for therapeutic intervention.[2] this compound has emerged as a key tool in studying the function of cathepsin L and as a potential therapeutic agent.[3]
Quantitative Comparison of Cathepsin L Inhibitors
The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and other selected cathepsin L inhibitors. Lower values indicate higher potency.
| Inhibitor | Type | IC50 (nM) for Cathepsin L | Ki (nM) for Cathepsin L | Selectivity Notes | Reference(s) |
| This compound | Reversible Peptidyl Aldehyde | 0.85 | - | Selective over Cathepsin B (IC50 = 85.1 nM) and Calpain II (IC50 = 184 nM) | [4][5] |
| Gallinamide A | Irreversible | 5.0 (with 30 min preincubation) | - | 28- to 320-fold greater selectivity for Cathepsin L over Cathepsin V and B | [6][7][8] |
| Sialostatin L2 | Reversible Cystatin | 0.38 | - | Broad-spectrum cystatin, also inhibits other human cysteine cathepsins (IC50s = 2.2 to 24 nM) | [9] |
| Z-Phe-Phe-H | Peptidyl Aldehyde | 0.74 | - | Over 90-fold selective over Cathepsin B | [6] |
| Z-Phe-Tyr(OBut)-COCHO | Peptidyl α-keto-β-aldehyde | - | 0.6 | Highly potent and selective reversible inhibitor | [10] |
| MDL28170 (Z-Val-Phe-CHO) | Peptidyl Aldehyde | 2.5 | - | Also inhibits Calpains and Cathepsin B | [11] |
| SID 26681509 | Reversible Thiocarbazate | 56 | - | 7- to 151-fold greater selectivity for Cathepsin L over Papain, Cathepsins B, K, V, and S | [12][13] |
Experimental Protocols
Determination of IC50 for Cathepsin L Inhibition
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against Cathepsin L activity using a fluorometric assay.
Materials:
-
Recombinant human Cathepsin L
-
Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Test inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~400/505 nm)
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of active Cathepsin L to each well, except for the blank.
-
Add the various concentrations of the test inhibitor to the wells containing the enzyme. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10-30 minutes). This step is crucial for irreversible inhibitors.[6]
-
Initiate the enzymatic reaction by adding the Cathepsin L substrate to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 400/505 nm.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Cathepsin L's Role in Epithelial-Mesenchymal Transition (EMT) and its Inhibition by this compound
Cathepsin L is implicated in cancer progression through its involvement in the epithelial-mesenchymal transition (EMT), a process that enhances tumor cell migration and invasion.[14] In some cancer cells, Cathepsin L translocates to the nucleus where it can activate the transcription factor CUX1. Activated CUX1, in conjunction with Snail, represses the expression of epithelial markers like E-cadherin, promoting a mesenchymal phenotype.[15][16]
The inhibitor this compound has been shown to reverse this process. By inhibiting nuclear Cathepsin L, this compound prevents the activation of CUX1, leading to the upregulation of E-cadherin and a shift back to an epithelial state (Mesenchymal-to-Epithelial Transition or MET). This suggests a therapeutic potential for this compound in targeting cancer metastasis.[15]
Caption: this compound inhibits nuclear Cathepsin L, reversing EMT.
Experimental Workflow for Assessing this compound's Effect on EMT
The following diagram illustrates a typical workflow to investigate the effect of this compound on the mesenchymal-to-epithelial transition in cancer cells.
Caption: Experimental workflow for studying this compound's impact on EMT.
References
- 1. Cysteine Cathepsins and Their Extracellular Roles: Shaping the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. Z-Phe-Tyr-CHO - 2BScientific [2bscientific.com]
- 6. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Downregulation of cathepsin L suppresses cancer invasion and migration by inhibiting transforming growth factor‑β‑mediated epithelial‑mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the this compound Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the this compound Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Z-FY-CHO and CA-074 for Cathepsin Inhibition Studies
For researchers, scientists, and drug development professionals navigating the complexities of protease inhibition, the choice of a selective and potent inhibitor is paramount. This guide provides a comprehensive comparison of two widely used cathepsin inhibitors, Z-FY-CHO and CA-074, to aid in the selection of the most appropriate tool for your research needs.
This comparison guide delves into the mechanisms of action, selectivity profiles, and experimental applications of this compound and CA-074. Quantitative data are presented in clear, structured tables, and detailed experimental protocols are provided for key assays. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their biological context and practical application.
At a Glance: this compound vs. CA-074
| Feature | This compound | CA-074 |
| Primary Target | Cathepsin L | Cathepsin B |
| Mechanism of Action | Reversible peptidyl aldehyde inhibitor | Irreversible epoxysuccinyl peptide inhibitor |
| Potency | Potent, with IC50 in the nanomolar range for Cathepsin L[1] | Highly potent, with Ki and IC50 values in the nanomolar range for Cathepsin B[2] |
| Selectivity | Selective for Cathepsin L over Cathepsin B and Calpain II[1] | Highly selective for Cathepsin B over other cysteine cathepsins, though selectivity can be influenced by pH and reducing conditions[3][4][5] |
| Cell Permeability | Cell-permeable | Poorly cell-permeable; its methyl ester prodrug, CA-074-Me, is used for intracellular studies[4][5] |
In-Depth Inhibitor Profiles
This compound: The Cathepsin L Specialist
This compound (Z-Phe-Tyr-CHO) is a potent and selective reversible inhibitor of cathepsin L.[1][6] Its mechanism of action involves the formation of a reversible covalent bond between its aldehyde group and the active site cysteine of cathepsin L. This inhibitor has been instrumental in elucidating the role of cathepsin L in various physiological and pathological processes.
Key Applications:
-
Cancer Research: Studies have utilized this compound to investigate the role of cathepsin L in tumor progression, invasion, and metastasis. For instance, it has been shown to promote the mesenchymal-to-epithelial transition (MET) in cancer cells by altering the subcellular localization of cathepsin L.[7][8]
-
Bone Biology: this compound has been used to demonstrate the involvement of cathepsin L in bone resorption.[9]
CA-074: The Cathepsin B Workhorse
CA-074 is a highly potent and selective irreversible inhibitor of cathepsin B.[2] It belongs to the class of epoxysuccinyl peptides and inactivates cathepsin B by forming a stable thioether bond with the active site cysteine residue. Due to its high selectivity, CA-074 has become a standard tool for studying the specific functions of cathepsin B. A cell-permeable methyl ester derivative, CA-074-Me, is often used to inhibit intracellular cathepsin B.[4][5] However, it is important to note that under reducing conditions, the selectivity of CA-074 and CA-074-Me can be compromised, leading to the inhibition of other cathepsins like cathepsin L.[4][5]
Key Applications:
-
Cancer Research: CA-074 has been extensively used to probe the role of cathepsin B in cancer, including its contribution to the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.[10]
-
Neuroscience: This inhibitor has been employed in studies of neurodegenerative diseases to understand the involvement of cathepsin B in neuronal cell death pathways.[11]
-
Immunology: CA-074 has been used to investigate the role of cathepsin B in inflammatory responses and immune cell function.[2]
Quantitative Comparison: Potency and Selectivity
The following tables summarize the inhibitory potency (IC50/Ki) and selectivity of this compound and CA-074 against various cathepsins.
Table 1: Inhibitory Potency of this compound
| Target | IC50 / Ki | Reference |
| Cathepsin L | 0.85 nM (IC50) | [1] |
| Cathepsin B | 85.1 nM (IC50) | [1] |
| Calpain II | 184 nM (IC50) | [1] |
| Cathepsin K | 1.57 nM (Ki) | [9] |
Table 2: Inhibitory Potency and Selectivity of CA-074
| Target | IC50 / Ki (nM) | Conditions | Reference |
| Cathepsin B | 6 (IC50) | pH 4.6 | [3][12] |
| 44 (IC50) | pH 5.5 | [3][12] | |
| 723 (IC50) | pH 7.2 | [3][12] | |
| 2-5 (Ki) | - | [2] | |
| Cathepsin H | 40,000 - 200,000 (Ki) | - | |
| Cathepsin L | 40,000 - 200,000 (Ki) | - | |
| Cathepsin S | 4,800 (IC50) | pH 5.5 | [3] |
| Cathepsin C, K, V, X | >16,000 (IC50) | pH 4.6 | [3] |
Note: The potency of CA-074 against Cathepsin B is pH-dependent, with higher potency at acidic pH.[3][12]
Experimental Protocols
Fluorometric Cathepsin Activity Assay
This protocol provides a general framework for measuring cathepsin B or cathepsin L activity in cell lysates using a fluorogenic substrate. Specific substrates and buffers will vary depending on the target cathepsin.
Materials:
-
Cell Lysate
-
Cathepsin B or L Assay Buffer (specific to the enzyme)
-
Cathepsin B Substrate (e.g., Ac-RR-AFC) or Cathepsin L Substrate (e.g., Ac-FR-AFC)[13]
-
Inhibitor (this compound or CA-074)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates according to standard protocols. Determine the protein concentration of the lysates.[13]
-
Assay Setup:
-
To appropriate wells of a 96-well plate, add 50 µL of cell lysate.
-
For inhibitor-treated samples, pre-incubate the lysate with the desired concentration of this compound or CA-074 for a specified time at 37°C.
-
Add 50 µL of the appropriate Cathepsin Reaction Buffer to each well.[13]
-
-
Substrate Addition: Add 2 µL of the 10 mM fluorogenic substrate to each well to initiate the reaction.[13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[13]
-
Data Analysis: Calculate the cathepsin activity based on the rate of fluorescence increase. Compare the activity in the presence and absence of the inhibitor to determine the percent inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving cathepsin B and L, as well as a typical experimental workflow for studying cathepsin inhibitors.
Conclusion
Both this compound and CA-074 are invaluable tools for studying the roles of cathepsin L and cathepsin B, respectively. The choice between them should be guided by the specific cathepsin of interest and the experimental context. This compound is the preferred inhibitor for specifically targeting cathepsin L. For focused studies on cathepsin B, CA-074 offers exceptional potency and selectivity. When investigating intracellular cathepsin B, the cell-permeable prodrug CA-074-Me is the appropriate choice, bearing in mind the potential for off-target effects under reducing conditions. By carefully considering the data and protocols presented in this guide, researchers can confidently select the optimal inhibitor to advance their scientific inquiries.
References
- 1. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. bca-protein.com [bca-protein.com]
- 3. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. ca-074me.com [ca-074me.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Z-Phe-Tyr-CHO - 2BScientific [2bscientific.com]
- 10. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resources.novusbio.com [resources.novusbio.com]
Z-FY-CHO: A Potent and Selective Inhibitor of Cathepsin L
A Comparative Guide for Researchers and Drug Development Professionals
Z-FY-CHO, also known as Z-Phe-Tyr-CHO, is a synthetic peptide aldehyde that has emerged as a highly potent and selective inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2][3] This guide provides a comprehensive overview of the selectivity profile of this compound against other cathepsins and related proteases, supported by experimental data. It also details the experimental protocols for assessing its inhibitory activity and visualizes its impact on key signaling pathways. This information is intended to assist researchers, scientists, and drug development professionals in evaluating and utilizing this compound for their specific research needs.
Selectivity Profile of this compound
The inhibitory potency of this compound has been evaluated against a range of cathepsins and other proteases. The following table summarizes the available quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), to illustrate the selectivity of this compound.
| Protease | IC50 (nM) | Ki (nM) | Selectivity (vs. Cathepsin L) |
| Cathepsin L | 0.85[2][3] | 0.052[4] | 1-fold |
| Cathepsin K | - | 1.57[4] | ~30-fold (based on Ki) |
| Cathepsin B | 85.1[2][3] | - | ~100-fold (based on IC50) |
| Calpain II | 184[2][3] | - | ~216-fold (based on IC50) |
Experimental Protocols
The determination of the inhibitory activity of this compound against various cathepsins is typically performed using a fluorometric assay. This method measures the enzymatic activity by monitoring the cleavage of a fluorogenic substrate.
General Fluorometric Assay for Cathepsin L Inhibition
This protocol provides a representative method for determining the IC50 value of this compound for cathepsin L.
Materials:
-
Recombinant human Cathepsin L
-
This compound inhibitor
-
Fluorogenic Cathepsin L substrate (e.g., Z-FR-AFC or Ac-FR-AFC)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Recombinant Cathepsin L is typically activated by pre-incubation in the assay buffer containing a reducing agent like DTT.
-
Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer to achieve a range of desired concentrations.
-
Incubation: The activated Cathepsin L enzyme is pre-incubated with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: The fluorogenic substrate is added to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 400/505 nm for AFC-based substrates).
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the kinetic curve. The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[5][6]
Signaling Pathway Diagrams
Cathepsin L plays a significant role in various cellular processes, including apoptosis and epithelial-mesenchymal transition (EMT). The inhibition of Cathepsin L by this compound can modulate these pathways.
Caption: Cathepsin L's Role in Apoptosis.
Caption: Cathepsin L in EMT Pathway.
References
A Comparative Guide to Cathepsin L Inhibitors: Alternatives to Z-FY-CHO
Cathepsin L (CTSL) is a lysosomal cysteine protease crucial in protein degradation, antigen presentation, and extracellular matrix remodeling. Its dysregulation is implicated in various pathologies, including cancer metastasis and viral infections, making it a significant therapeutic target. Z-FY-CHO is a well-established, potent, and reversible peptide aldehyde inhibitor of Cathepsin L. However, the landscape of CTSL inhibitors is diverse, with numerous alternatives offering different mechanisms of action, selectivity profiles, and potential therapeutic applications. This guide provides a comparative analysis of prominent Cathepsin L inhibitors as alternatives to this compound, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Cathepsin L Inhibitors
The efficacy and selectivity of various inhibitors are summarized below. The data highlights their potency against Cathepsin L and their cross-reactivity with other related cathepsins, such as Cathepsin B, K, and S.
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | Peptide Aldehyde (Reversible) | Cathepsin L | 0.85 | - | Selective vs. Cathepsin B (IC50 = 85.1 nM) and Calpain II (IC50 = 184 nM)[1] |
| Calpeptin | Peptide Aldehyde (Reversible) | Calpain I, Cathepsins | - | - | Potent, cell-penetrating inhibitor of Calpain I (ID50 = 40 nM), also inhibits Cathepsin K[2] |
| MG-132 | Peptide Aldehyde (Reversible) | Proteasome, Calpain, Cathepsins | - | - | Potent proteasome inhibitor, also inhibits Calpain and Cathepsin L |
| E-64 | Epoxysuccinyl (Irreversible) | Cysteine Proteases | 9 (for Papain) | - | Broad-spectrum irreversible inhibitor of cysteine proteases[2] |
| K777 | Vinyl Sulfone (Irreversible) | Cysteine Proteases | - | - | Potent, irreversible inhibitor of cruzain, Cathepsin B, and L. Broad-spectrum antiviral activity[2] |
| SID 26681509 | Thiocarbazate (Reversible) | Cathepsin L | 56 | - | Potent, reversible, competitive, and selective inhibitor of human Cathepsin L[2] |
| Z-Phe-Phe-NHO-MA | Peptidyl (Irreversible) | Cathepsin L | - | - | Potent inhibitor with 58-fold and 436-fold selectivity over Cathepsin S and Cathepsin B, respectively[3] |
| Gallinamide A | Depsipeptide (Irreversible) | Cathepsin L | 5 | - | 28- to 320-fold greater selectivity over Cathepsin V and B, respectively |
| CLIK148 | Epoxysuccinyl (Irreversible) | Cathepsin L | - | - | Highly selective E-64 analog |
| Calpain Inhibitor XII | Ketoamide (Covalent) | Calpains, Cathepsin L | - | pM range | Potent antiviral activity, inhibits Cathepsin L in the picomolar Ki range[4][5] |
| MG-101 | Peptide Aldehyde (Reversible) | Calpains, Cathepsin L | - | pM range | Potent antiviral activity, inhibits Cathepsin L in the picomolar Ki range[4][5] |
| Cathepsin L Inhibitor IV | - | Cathepsin L | - | pM range | Potent antiviral activity, inhibits Cathepsin L in the picomolar Ki range[4][5] |
Experimental Protocols
Detailed methodologies for assessing Cathepsin L inhibition are crucial for reproducible and comparative studies. Below are protocols for both enzymatic and cell-based assays.
Enzymatic Activity Assay for Cathepsin L Inhibition
This protocol describes a fluorometric assay to determine the in vitro potency of inhibitors against purified Cathepsin L.
Materials:
-
Purified human liver Cathepsin L
-
Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC)
-
Test inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorometer (Excitation: 360-400 nm, Emission: 460-505 nm)
Procedure:
-
Enzyme Activation: Pre-incubate purified Cathepsin L in the assay buffer for 30 minutes at room temperature to ensure the active site cysteine is reduced.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in DMSO.
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the activated Cathepsin L solution (e.g., 17.4 ng/mL).
-
Add 2 µL of the diluted inhibitor or DMSO (for control wells).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-60 minutes) at room temperature.
-
Initiate the reaction by adding 50 µL of the Z-FR-AMC substrate (e.g., 10 µM final concentration).
-
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition against inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Cell-Based Cathepsin L Activity Assay
This protocol measures the activity of Cathepsin L within a cellular context, providing insights into inhibitor permeability and efficacy in a more physiological environment.
Materials:
-
Cultured cells (e.g., cancer cell line overexpressing Cathepsin L)
-
Cell Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without cysteine protease inhibitors)
-
Cathepsin L Reaction Buffer: 100 mM sodium acetate, pH 5.5, 1 mM EDTA, and 2 mM DTT
-
Fluorogenic Substrate: Z-FR-AMC
-
Test inhibitors
-
96-well plate
-
Fluorometer
Procedure:
-
Cell Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a desired period (e.g., 4-24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and centrifuge the lysate at high speed for 5 minutes to pellet cellular debris.
-
-
Activity Assay:
-
Transfer 50 µL of the supernatant (cell lysate) to a 96-well black plate.
-
Add 50 µL of the Cathepsin L Reaction Buffer to each well.
-
Add 2 µL of the Z-FR-AMC substrate (e.g., 200 µM final concentration) to initiate the reaction.
-
-
Fluorescence Measurement: Incubate the plate at 37°C for 1-2 hours and then measure the fluorescence.
-
Data Analysis: Determine the fold-increase or decrease in Cathepsin L activity by comparing the relative fluorescence units (RFU) of treated samples with the untreated control.
Visualizations
Cathepsin L's Role in Cancer Metastasis
Cathepsin L, when secreted into the extracellular space, plays a critical role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. It can also activate other proteases, amplifying the breakdown of the ECM. Inside the cell, particularly in the nucleus, Cathepsin L can process transcription factors that regulate genes involved in the epithelial-to-mesenchymal transition (EMT), further promoting cell migration and invasion.[3][6][7]
General Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing new Cathepsin L inhibitors typically follows a structured workflow, starting from a primary screen to determine initial activity, followed by more detailed secondary assays to quantify potency and selectivity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Comparison: Z-FY-CHO Chemical Inhibition versus siRNA Knockdown for Cathepsin L Modulation
For researchers, scientists, and drug development professionals investigating the role of Cathepsin L (CTSL), a lysosomal cysteine protease implicated in various pathologies including cancer progression, the choice between chemical inhibition and genetic knockdown is a critical experimental design decision. This guide provides a direct comparison of Z-FY-CHO, a potent and specific CTSL inhibitor, and siRNA-mediated knockdown, offering experimental data, detailed protocols, and visual workflows to inform your research.
This compound is a reversible peptide aldehyde inhibitor that specifically targets the active site of Cathepsin L.[1][2][3] In contrast, small interfering RNA (siRNA) offers a genetic approach to silence CTSL gene expression, thereby preventing the synthesis of the Cathepsin L protein.[4] Both methods are utilized to probe the functional consequences of reduced Cathepsin L activity. A key study directly compared the effects of this compound treatment and CTSL siRNA in the context of the epithelial-mesenchymal transition (EMT), a cellular process critical in cancer metastasis.[1][5]
Quantitative Comparison of this compound and Cathepsin L siRNA
The following table summarizes the quantitative effects of this compound and Cathepsin L siRNA on reversing the mesenchymal phenotype in cancer cells, a process in which Cathepsin L is actively involved. Data is derived from studies on prostate and breast cancer cell lines.
| Parameter | This compound Treatment | Cathepsin L siRNA Knockdown | Cell Lines Tested |
| Cathepsin L Activity | Dose-dependent decrease observed via zymography.[1] | Significant decrease in Cathepsin L activity confirmed by zymography. | MDA-MB-468 (Breast Cancer) |
| Snail Expression | Dose-dependent decrease in the transcription factor Snail.[1][6] | Decrease in Snail protein levels.[5] | ARCaP-M (Prostate Cancer), MDA-MB-468 (Breast Cancer) |
| Vimentin Expression | Dose-dependent decrease in the mesenchymal marker Vimentin.[1][6] | Decrease in Vimentin protein levels.[5] | ARCaP-M (Prostate Cancer), MDA-MB-468 (Breast Cancer) |
| E-cadherin Expression | Restoration of the epithelial marker E-cadherin expression.[1][6] | Increase in E-cadherin protein levels.[5] | ARCaP-M (Prostate Cancer), MDA-MB-468 (Breast Cancer) |
Experimental Protocols
This compound Treatment Protocol
This protocol is based on methodologies for treating cancer cell lines to assess the impact of Cathepsin L inhibition on the epithelial-mesenchymal transition.[1][6]
-
Cell Seeding: Plate cells (e.g., ARCaP-M or MDA-MB-468) in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, and 20 µM) diluted in fresh culture medium. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for a designated period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting for EMT markers or a Cathepsin L activity assay.
Cathepsin L siRNA Knockdown Protocol
This protocol provides a general framework for siRNA-mediated knockdown of Cathepsin L in mammalian cells.[4][7]
-
Cell Seeding: One day prior to transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
siRNA Preparation: Dilute the Cathepsin L-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at both the mRNA (via qPCR) and protein (via Western blot) levels.
-
Functional Analysis: Perform functional assays to investigate the phenotypic consequences of Cathepsin L knockdown.
Visualizing the Molecular Pathway and Experimental Workflow
Cathepsin L Signaling in Epithelial-Mesenchymal Transition
The following diagram illustrates the signaling pathway involving Cathepsin L in promoting EMT, which can be antagonized by both this compound and siRNA.[5]
Figure 1. Cathepsin L's role in the EMT signaling cascade.
Experimental Workflow for Comparison
This diagram outlines the experimental workflow for a comparative study of this compound and Cathepsin L siRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the this compound Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
A Comparative Analysis of Z-FY-CHO and SID 26681509 as Cathepsin L Inhibitors
In the landscape of cysteine protease inhibitors, Z-FY-CHO and SID 26681509 have emerged as potent molecules targeting Cathepsin L (CTSL), an enzyme implicated in a variety of physiological and pathological processes, including cancer progression and parasitic infections. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to assist researchers in selecting the appropriate tool for their specific needs.
Biochemical Efficacy and Potency
Both this compound and SID 26681509 exhibit high potency against human Cathepsin L. However, their kinetic properties and selectivity profiles show notable differences.
This compound (Z-Phe-Tyr-CHO) is a reversible, peptidyl aldehyde inhibitor of Cathepsin L.[1][2] It demonstrates significant potency with a reported IC50 value of 0.85 nM.[1]
SID 26681509 , a novel thiocarbazate, acts as a potent, reversible, and competitive inhibitor of human Cathepsin L.[3][4] Its potency is time-dependent, a characteristic of slow-binding inhibitors.[3][4] Initially, it inhibits human Cathepsin L with an IC50 of 56 nM.[3][4][5][6] However, its potency markedly increases with preincubation time with the enzyme, reaching an IC50 of 1.0 nM after a 4-hour preincubation.[3][4][6]
The following table summarizes the key inhibitory constants for both compounds against Cathepsin L.
| Compound | Target | IC50 (without preincubation) | IC50 (with 4-hour preincubation) | Ki | Mechanism of Action |
| This compound | Cathepsin L | 0.85 nM | Not Reported | Not Reported | Reversible |
| SID 26681509 | Cathepsin L | 56 ± 4 nM[3] | 1.0 ± 0.5 nM[3] | 0.89 nM[3][4][7] | Slow-binding, competitive, reversible[3][4] |
Selectivity Profile
The selectivity of an inhibitor is a critical parameter to avoid off-target effects. Both compounds have been profiled against a panel of related proteases.
This compound has been shown to be selective for Cathepsin L over Cathepsin B and calpain II, with reported IC50 values of 85.1 nM and 184 nM for the latter two, respectively.[1]
SID 26681509 has been more extensively characterized for its selectivity against a range of human cathepsins and the related cysteine protease papain.[3] It displays a 7- to 151-fold greater selectivity for Cathepsin L compared to papain and cathepsins B, K, V, and S, and shows no inhibitory activity against the serine protease Cathepsin G.[3][4]
The table below provides a comparative overview of the selectivity of SID 26681509.
| Protease | SID 26681509 IC50 (1-hour) |
| Papain | 618 nM[3][7] |
| Cathepsin B | > 8.442 µM[3][7] |
| Cathepsin K | > 8.442 µM[3][7] |
| Cathepsin S | > 8.442 µM[3][7] |
| Cathepsin V | 0.5 µM[7] |
| Cathepsin G | No inhibition[3][4][7] |
Cellular and In Vivo Activity
Beyond their biochemical properties, the effects of these inhibitors have been investigated in cellular and, in the case of SID 26681509, in vivo models.
This compound has been demonstrated to have significant effects in cancer cell lines. Treatment with this compound can lead to a decrease in the expression of mesenchymal markers like vimentin and Snail, and an increase in the epithelial marker E-cadherin, suggesting it can promote a mesenchymal-to-epithelial transition (MET).[8][9] Furthermore, this compound has been shown to promote autophagy and block the activation of caspase-3 and PARP, suggesting a role in modulating programmed cell death pathways.[5][10]
SID 26681509 has been evaluated for its biological activity in various contexts. It was found to be non-toxic to human aortic endothelial cells and in a zebrafish live organism assay at concentrations up to 100 µM.[3][6] Notably, it has shown activity against parasitic organisms, inhibiting the in vitro propagation of Plasmodium falciparum and Leishmania major with IC50 values of 15.4 µM and 12.5 µM, respectively.[3][4][6]
Experimental Protocols
Cathepsin L Inhibition Assay for SID 26681509
A detailed protocol for determining the inhibitory activity of SID 26681509 against human Cathepsin L has been described.[3] The assay is performed in a 96-well microplate format.
-
Enzyme and Inhibitor Preincubation: 47.5 µL of human Cathepsin L (18.3 ng/mL) and 47.5 µL of SID 26681509 at various concentrations in assay buffer are incubated for up to 4 hours.
-
Reaction Initiation: 5 µL of the fluorogenic substrate Z-Phe-Arg-AMC is added to initiate the enzymatic reaction.
-
Data Acquisition: The hydrolysis of the substrate, which releases the fluorescent AMC group, is monitored continuously using a fluorescence microplate reader.
-
IC50 Determination: IC50 values are calculated from the reaction rates at different inhibitor concentrations.
Reversibility Assay for SID 26681509
To assess the reversibility of inhibition, a rapid dilution method is employed.[3]
-
Enzyme-Inhibitor Complex Formation: Cathepsin L (at 100-fold the final assay concentration) and SID 26681509 (at 10-fold its IC50 after 1-hour preincubation) are incubated together for 1 hour.
-
Dilution: The enzyme-inhibitor mixture is then diluted 100-fold into an assay buffer containing the substrate Z-Phe-Arg-AMC.
-
Activity Measurement: The recovery of enzymatic activity is monitored over time. A restoration of activity indicates that the inhibitor is reversible.
Western Blot Analysis for this compound-treated Cancer Cells
The effect of this compound on protein expression in cancer cells can be assessed by Western blotting.[8]
-
Cell Treatment: Cancer cell lines (e.g., ARCaP-M) are treated with varying concentrations of this compound (e.g., 1, 5, or 20 µM) for a specified duration (e.g., 72 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against proteins of interest (e.g., vimentin, Snail, E-cadherin) and a loading control (e.g., α-tubulin), followed by incubation with appropriate secondary antibodies.
-
Detection: Protein bands are visualized using a suitable detection method, and band intensities can be quantified.
Visualizing Mechanisms and Workflows
Kinetic Characterization of SID 26681509
Caption: Workflow for the kinetic characterization of SID 26681509.
This compound Signaling in Cancer Cells
Caption: Signaling pathways affected by this compound in cancer cells.
References
- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 [mdpi.com]
- 2. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activated cathepsin L is associated with the switch from autophagy to apoptotic death of SH-SY5Y cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-FY-CHO: A Comparative Analysis of a Potent Cathepsin L Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitor Z-FY-CHO with other commercially available protease inhibitors. This document summarizes key inhibitory constants (IC50), details the experimental protocols for their determination, and visualizes the relevant biological pathways.
This compound, also known as Z-Phe-Tyr-CHO, is a potent, reversible, and selective peptide aldehyde inhibitor of Cathepsin L. Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of this lysosomal cysteine protease. Cathepsin L is implicated in a variety of processes, including protein degradation, antigen presentation, and prohormone processing. Its dysregulation has been linked to several diseases, including cancer, neurodegenerative disorders, and osteoporosis. This guide aims to provide researchers with the necessary data to evaluate this compound's performance against other inhibitors targeting similar proteases.
Comparative Inhibitory Activity of this compound and Alternatives
The inhibitory potency of this compound has been evaluated against its primary target, Cathepsin L, as well as other related proteases such as Cathepsin B and Calpain II. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative inhibitors.
| Inhibitor | Target Protease | IC50 Value (nM) |
| This compound | Cathepsin L | 0.85 |
| Cathepsin B | 85.1 | |
| Calpain II | 184 | |
| SID 26681509 | Cathepsin L | 56 |
| Cathepsin B | 618 | |
| Cathepsin K | >8442 | |
| Cathepsin S | >8442 | |
| Cathepsin V | >8442 | |
| Balicatib (AAE581) | Cathepsin K | 22 |
| Cathepsin L | 48 | |
| Cathepsin B | 61 | |
| Cathepsin S | 2900 | |
| Calpain Inhibitor I | Calpain 1 | 100 |
| MDL-28170 | Calpain | 11 |
| Ac-LESD-CMK | Caspase-8 | 50 |
| z-LEHD-FMK | Caspase-8 | 0.70 |
| z-IETD-FMK | Caspase-8 | 350 |
Visualizing the Inhibition of Cathepsin L
The following diagram illustrates the inhibitory action of this compound on Cathepsin L, a key enzyme in the lysosomal degradation pathway.
Caption: Inhibition of Cathepsin L by this compound within the lysosome.
Experimental Protocol: Determination of IC50 Values
The following is a generalized protocol for determining the IC50 value of a protease inhibitor, such as this compound, using a fluorogenic substrate.
Materials:
-
Enzyme: Purified recombinant human Cathepsin L (or other target protease).
-
Inhibitor: this compound and other inhibitors to be tested.
-
Substrate: Fluorogenic peptide substrate for the target protease (e.g., Z-FR-AMC for Cathepsin L).
-
Assay Buffer: Typically a buffer appropriate for the enzyme's optimal activity (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5).
-
Activation Buffer (if necessary): Buffer containing a reducing agent like DTT to activate cysteine proteases.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation and emission wavelengths appropriate for the chosen substrate.
-
DMSO: For dissolving inhibitors.
Procedure:
-
Enzyme Activation (for cysteine proteases):
-
Pre-incubate the enzyme solution in the activation buffer (e.g., assay buffer containing 2 mM DTT) for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer to achieve a range of concentrations to be tested. It is important to keep the final DMSO concentration in the assay low (typically ≤1%) to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
A fixed volume of the activated enzyme solution.
-
A corresponding volume of the serially diluted inhibitor solutions.
-
Control wells should contain the enzyme and assay buffer with the same final concentration of DMSO as the inhibitor wells (vehicle control).
-
Blank wells should contain only the assay buffer and substrate to measure background fluorescence.
-
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add a fixed volume of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the substrate (e.g., for AMC-based substrates, excitation ~360-380 nm, emission ~440-460 nm). The readings should be taken at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.
-
Subtract the background fluorescence from the blank wells.
-
Normalize the reaction velocities to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation or a similar dose-response curve model to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
